Product packaging for CCG 203769(Cat. No.:)

CCG 203769

Cat. No.: B2653741
M. Wt: 202.28 g/mol
InChI Key: WTFFYZGCISALRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCG 203769 is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2S B2653741 CCG 203769

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCG 203769: A Selective, Covalent Inhibitor of Regulator of G Protein Signaling 4 (RGS4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regulator of G protein Signaling (RGS) proteins are a family of cellular regulators that function as GTPase-activating proteins (GAPs) for the alpha subunits of heterotrimeric G proteins.[1][2] By accelerating the intrinsic rate of GTP hydrolysis of Gα subunits, RGS proteins effectively terminate G protein-coupled receptor (GPCR) signaling.[2] RGS4, in particular, is highly expressed in the brain and heart and primarily attenuates signals mediated by Gαi and Gαq protein subfamilies.[3][4] Its role in modulating critical signaling pathways has made it a therapeutic target for various conditions, including Parkinson's disease and opioid tolerance.[1][5][6] CCG 203769 is a potent and selective, cell-permeable, thiol-reactive small molecule that irreversibly inhibits RGS4.[7] This document provides a comprehensive technical overview of this compound, its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions by covalently binding to cysteine residues within the RGS4 protein.[5][7][8] This modification, particularly at an allosteric site, prevents the protein-protein interaction between RGS4 and activated Gα subunits (specifically Gαo).[5][8][9] By blocking this interaction, this compound prevents RGS4 from exerting its GAP activity. The result is a prolonged active, GTP-bound state of the Gα subunit, leading to an enhanced and sustained downstream signal. The inhibitor has been shown to block the GTPase accelerating protein (GAP) activity of RGS4 with an IC50 of less than 1 μM in single-turnover and steady-state GTPase experiments.[9]

RGS4-Mediated GPCR Signal Attenuation

The diagram below illustrates the canonical GPCR signaling cycle and the role of RGS4 in signal termination. Ligand binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, causing the dissociation of Gα-GTP from the Gβγ dimer. Both entities can then modulate downstream effectors. RGS4 accelerates the termination of this signal by binding to Gα-GTP and enhancing its intrinsic GTPase activity, which leads to the re-association of the inactive Gα-GDP/Gβγ heterotrimer.

GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein Gα(GDP)-Gβγ GPCR_active->G_protein Recruitment G_alpha_active Gα-GTP G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_active->G_protein GTP Hydrolysis Effectors_alpha Downstream Effectors (α) G_alpha_active->Effectors_alpha Modulation Effectors_beta Downstream Effectors (βγ) G_beta_gamma->Effectors_beta Modulation RGS4 RGS4 RGS4->G_alpha_active GAP Activity (Signal Termination) Ligand Ligand Ligand->GPCR_inactive Binding

Caption: Canonical GPCR signaling cycle and the role of RGS4.

Inhibition by this compound

This compound covalently modifies RGS4, which allosterically inhibits its ability to bind to Gα-GTP. This action effectively removes the GAP-mediated "brake" on the signaling pathway, leading to a potentiated response from GPCR activation.

CCG This compound RGS4 RGS4 CCG->RGS4 Covalent Binding Interaction RGS4->Interaction RGS4_inhibited RGS4 (Inhibited) G_alpha_active Gα-GTP RGS4_inhibited->G_alpha_active No GAP Activity G_alpha_active->Interaction Interaction->RGS4_inhibited Interaction Blocked

Caption: Mechanism of RGS4 inhibition by this compound.

Pharmacological Data

This compound demonstrates high potency for RGS4 and significant selectivity over other RGS proteins and unrelated off-targets.

Table 1: Potency and Selectivity Profile of this compound against RGS Proteins
TargetIC50 ValueSelectivity vs. RGS4Citation(s)
RGS4 17 nM - [2][5][7][8][9]
RGS19140 nM8-fold[7][9]
RGS166 µM353-fold[7][9]
RGS8>60 µM>3,500-fold[9]
RGS7>100 µM>5,800-fold[7]
Table 2: Off-Target Activity of this compound
TargetIC50 ValueSelectivity vs. RGS4Citation(s)
GSK-3β5 - 5.4 µM~300-fold[7][9]
Papain>100 µM>5,800-fold[7][9]

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays.

RGS4-Gαo Protein-Protein Interaction (PPI) Assay

This assay quantifies the ability of a compound to disrupt the binding of RGS4 to its G protein partner, Gαo. A common format is a bead-based fluorescence polarization or FRET assay.

  • Objective: To determine the IC50 of this compound for the RGS4-Gαo interaction.

  • Materials:

    • Purified, recombinant RGS4 protein (e.g., His-tagged).

    • Purified, recombinant Gαo protein loaded with a non-hydrolyzable GTP analog (e.g., GTPγS) and tagged with a fluorescent probe.

    • Nickel-chelate acceptor beads.

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100, pH 7.5).

    • This compound serial dilutions.

  • Procedure:

    • Incubate His-tagged RGS4 with nickel-chelate acceptor beads to allow for binding.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the RGS4-bead complex and incubate.

    • Add fluorescently-labeled, activated Gαo to the wells.

    • Incubate to allow for protein-protein interaction to reach equilibrium.

    • Measure the fluorescence signal (e.g., fluorescence polarization). A high signal indicates binding, while a low signal indicates inhibition.

    • Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

A Immobilize His-RGS4 on Ni-NTA Beads B Add this compound (Serial Dilutions) A->B C Add Fluorescent Gαo-GTPγS B->C D Incubate to Allow Binding/Inhibition C->D E Measure Fluorescence (e.g., FP) D->E F Calculate IC50 E->F

Caption: Workflow for the RGS4-Gαo Protein-Protein Interaction Assay.

GTPase Activity Assay (Malachite Green Assay)

This biochemical assay measures the rate of GTP hydrolysis by Gαo, both in the absence and presence of RGS4 and the inhibitor. The release of inorganic phosphate (Pi) is detected colorimetrically.

  • Objective: To confirm that this compound inhibits the GAP function of RGS4.

  • Materials:

    • Purified RGS4 and Gαo proteins.

    • GTP solution.

    • This compound serial dilutions.

    • Reaction buffer.

    • Malachite Green/Ammonium Molybdate reagent for phosphate detection.

    • Sodium citrate solution (to stabilize color).

  • Procedure:

    • Pre-incubate RGS4 with serial dilutions of this compound or DMSO.

    • Initiate the reaction by adding Gαo and a saturating concentration of GTP.

    • Allow the reaction to proceed for a set time at room temperature.

    • Quench the reaction and detect the amount of free phosphate by adding the Malachite Green reagent.

    • Add sodium citrate to stabilize the colorimetric product.

    • Measure the absorbance at ~620 nm.

    • Compare the rate of phosphate release in the presence of the inhibitor to the stimulated rate (RGS4 + Gαo) and the basal rate (Gαo alone) to determine inhibition.

A Pre-incubate RGS4 with this compound B Initiate Reaction with Gαo and GTP A->B C Allow GTP Hydrolysis (Fixed Time) B->C D Quench and Add Malachite Green Reagent C->D E Measure Absorbance (~620 nm) D->E F Determine % Inhibition of GAP Activity E->F

Caption: Workflow for the Malachite Green-based GTPase Assay.

Cellular RGS4 Translocation Assay

This cell-based assay visualizes the inhibition of the RGS4-Gα interaction in a cellular context. Activation of certain GPCRs causes Gα subunits to recruit RGS4 from the cytoplasm to the plasma membrane. An effective inhibitor will block this translocation.[7]

  • Objective: To demonstrate the cell permeability and target engagement of this compound in living cells.

  • Materials:

    • HEK293 cells (or similar).

    • Expression vectors for GFP-tagged RGS4 and a relevant GPCR (e.g., M3 muscarinic receptor) and its Gα subunit.

    • Cell culture reagents and transfection reagents.

    • This compound.

    • GPCR agonist (e.g., carbachol).

    • Confocal microscope.

  • Procedure:

    • Co-transfect HEK293 cells with plasmids for GFP-RGS4, the GPCR, and Gα.

    • Culture cells to allow for protein expression.

    • Pre-treat the cells with this compound (~3 µM) or DMSO for a specified time.[7]

    • Stimulate the cells with a GPCR agonist to induce Gα activation.

    • Observe the subcellular localization of GFP-RGS4 using confocal microscopy.

    • In control (DMSO-treated) cells, GFP-RGS4 will translocate from the cytoplasm to the plasma membrane upon stimulation.

    • In successfully treated cells, this compound will prevent this translocation, and the GFP signal will remain diffuse in the cytoplasm.[5][7]

In Vivo Model of Parkinson's Disease

This compound has been tested in a rodent model of Parkinson's disease where motor deficits are induced by a dopamine D2 receptor antagonist.[7][9]

  • Objective: To assess the therapeutic potential of this compound in reversing Parkinsonian-like motor deficits.

  • Animal Model: Rats or mice.

  • Materials:

    • Dopamine D2 antagonist (e.g., raclopride).

    • This compound formulated for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]

    • Apparatus for motor function testing (e.g., horizontal bar for catalepsy/bradykinesia test).

  • Procedure:

    • Administer the D2 antagonist raclopride to the animals to induce motor deficits, such as bradykinesia (slowness of movement).

    • Assess the baseline motor deficit using a relevant behavioral test (e.g., measuring the time the animal remains immobile on a raised bar).

    • Administer various doses of this compound (e.g., 0.1 to 10 mg/kg) or vehicle control to the animals.[9]

    • At set time points post-treatment, re-assess motor function.

    • A successful outcome is a dose-dependent and rapid reversal of the raclopride-induced motor deficits in the animals treated with this compound.[5][9]

References

CCG 203769: A Technical Guide to its Role in G Protein Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule CCG 203769, focusing on its mechanism of action, its role as a selective inhibitor of Regulator of G protein Signaling 4 (RGS4), and its impact on various G protein signaling pathways. This guide incorporates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for research and development.

Introduction to G Protein Signaling and RGS Proteins

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate downstream effectors. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing the re-association of the heterotrimer.[1][2][3]

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of this process. They function as GTPase-activating proteins (GAPs), binding directly to active Gα subunits and dramatically accelerating their rate of GTP hydrolysis.[1][2][3] This action shortens the lifespan of the active G protein subunits, effectively dampening the signal. RGS proteins, particularly the R4 subfamily which includes RGS4, are considered important therapeutic targets for fine-tuning GPCR signaling in various disease states.[1][4]

This compound is a potent and selective small-molecule inhibitor of RGS4.[1][5][6] It was developed through the optimization of earlier compounds to improve selectivity and reduce off-target activity.[1][7] Its ability to selectively block RGS4 function makes it an invaluable tool for studying RGS4 biology and a potential therapeutic agent.[1][4]

Mechanism of Action of this compound

This compound functions by directly inhibiting the activity of RGS4. It is a thiadiazolidinone inhibitor that covalently binds to cysteine residues within the RGS4 protein.[1][7] This covalent modification prevents RGS4 from binding to its target, the active Gα subunit (specifically Gαi/o and Gαq families).[5][6][7] By blocking this protein-protein interaction, this compound prevents RGS4 from exerting its GAP activity. The consequence is a prolonged active, GTP-bound state for the Gα subunit, leading to an enhanced and sustained downstream signal.[1][5]

cluster_0 G Protein Cycle cluster_1 Modulation by RGS4 and this compound GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist G_protein Gα(GDP)-βγ GPCR_active->G_protein Catalyzes GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein_active->G_protein GTP Hydrolysis Effector Downstream Effectors G_protein_active->Effector Signal Propagation RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis (GAP) [Signal OFF] CCG_203769 This compound CCG_203769->RGS4 Inhibits

Caption: Mechanism of RGS4 inhibition by this compound in the G protein cycle.

Quantitative Data and Selectivity Profile

This compound exhibits high potency for RGS4 and significant selectivity over other RGS proteins and common off-targets.[1][5] This selectivity is crucial for its utility as a specific pharmacological probe.

Table 1: Inhibitory Potency (IC50) of this compound

Target ProteinIC50 ValueSelectivity vs. RGS4Reference
RGS4 17 nM - [1][5][6]
RGS19140 nM8-fold[5]
RGS166 µM353-fold[5]
RGS8>60 µM>3500-fold[5]
GSK-3β5 µM294-fold[1][5]
RGS7No inhibitionN/A (lacks key cysteines)[5]
PapainNo inhibition at 100 µM>5800-fold[5]

Table 2: Functional Activity of this compound

AssayEffectIC50 ValueReference
RGS4 GAP Activity Inhibition (Gαo/Gαi1)Inhibition of RGS4-stimulated GTP hydrolysis<1 µM[5]
Gαq-dependent Ca2+ SignalingEnhancement in an RGS4-dependent manner-[5]

Impact on G Protein Signaling Pathways

By inhibiting RGS4, this compound effectively potentiates signaling through GPCRs that are negatively regulated by RGS4. This primarily involves receptors coupled to Gαq and Gαi/o subunits.

Gαq-coupled receptors activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). RGS4 terminates this signal by deactivating Gαq. This compound, by inhibiting RGS4, enhances and prolongs Gαq-mediated signals, such as calcium mobilization.[4][5]

Gq_Pathway GPCR Gαq-Coupled Receptor (e.g., M3 Muscarinic) Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG Ca_PKC ↑ Intracellular Ca2+ + Activate PKC IP3_DAG->Ca_PKC Leads to RGS4 RGS4 RGS4->Gq Inactivates (GAP Activity) CCG_203769 This compound CCG_203769->RGS4 Inhibits

Caption: Potentiation of the Gαq signaling pathway by this compound.

Gαi/o-coupled receptors, such as the D2 dopamine and delta-opioid receptors, inhibit adenylyl cyclase and modulate ion channel activity. RGS4 is a key regulator of these pathways in the central nervous system. Inhibition of RGS4 by this compound enhances signaling through these receptors.[8][9] This mechanism is believed to underlie the observed anti-Parkinsonian effects of this compound in preclinical models, where it reverses motor deficits induced by dopamine D2 receptor antagonists.[1][4][5][7]

It is important to distinguish this compound from other compounds in the "CCG" series. While molecules like CCG-1423 and CCG-203971 are known inhibitors of the RhoA/MRTF/SRF transcriptional pathway, the primary and well-characterized target of this compound is RGS4.[10][11][12][13][14] The effects of this compound on G protein signaling are a direct consequence of its RGS4 inhibitory activity, a distinct mechanism from that of the Rho pathway inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound.

This assay quantifies the ability of a compound to disrupt the interaction between RGS4 and an active Gα subunit. A common format is a bead-based proximity assay.

  • Protein Preparation: Purified, recombinant RGS4 and a constitutively active, GTPase-deficient mutant of a Gα subunit (e.g., Gαo Q205L) are used.

  • Bead Conjugation: One protein (e.g., RGS4) is conjugated to donor beads, and the other (Gαo) is conjugated to acceptor beads.

  • Assay Reaction: Donor and acceptor beads are mixed in a microplate well in the presence of varying concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plate is incubated to allow for protein-protein interaction. In the absence of an inhibitor, the beads come into close proximity.

  • Detection: The plate is read on an instrument capable of detecting the proximity signal (e.g., AlphaScreen®). The signal is generated when donor and acceptor beads are close.

  • Data Analysis: The signal is plotted against the concentration of this compound. An IC50 value is calculated, representing the concentration of inhibitor required to reduce the signal by 50%.

start Prepare Recombinant RGS4 and Gαo Proteins step1 Conjugate RGS4 to Donor Beads Conjugate Gαo to Acceptor Beads start->step1 step2 Mix Beads in Microplate Wells with Varying [this compound] step1->step2 step3 Incubate to Allow Protein Interaction step2->step3 step4 Read Proximity Signal (e.g., AlphaScreen) step3->step4 end Calculate IC50 Value step4->end

Caption: Experimental workflow for a bead-based RGS4-Gαo PPI assay.

This functional assay measures the rate of GTP hydrolysis by Gαo in the presence of RGS4 and an inhibitor.

  • Loading Gα: Purified Gαo is loaded with a radiolabeled or fluorescently labeled GTP analog (e.g., [γ-³²P]GTP).

  • Reaction Initiation: The GTP-loaded Gαo is rapidly mixed with RGS4 and varying concentrations of this compound.

  • Time Course: At specific time points, aliquots of the reaction are removed and quenched (e.g., with cold activated charcoal) to separate the hydrolyzed phosphate (³²Pi) from the GTP.

  • Quantification: The amount of released ³²Pi is measured using a scintillation counter.

  • Data Analysis: The rate of GTP hydrolysis is calculated for each inhibitor concentration. The data is used to determine the IC50 of this compound for inhibiting the GAP function of RGS4.[5]

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.[15]

  • Cell Line: An HEK293 cell line stably expressing a Gαq-coupled receptor (e.g., M3 muscarinic receptor) is used. A version with doxycycline-inducible RGS4 expression is ideal for comparing +/- RGS4 conditions.[4][15]

  • Cell Plating and Loading: Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Cells are pre-incubated with this compound or vehicle.

  • Stimulation: The GPCR is stimulated with its specific agonist (e.g., carbachol for the M3 receptor).

  • Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response or area under the curve is measured. An enhancement of the calcium signal by this compound in RGS4-expressing cells, compared to control cells, indicates functional inhibition of RGS4.[5]

This protocol evaluates the therapeutic potential of this compound in a rodent model of Parkinsonian motor deficits.[5]

  • Animals: Rats or mice are used for the study.

  • Induction of Bradykinesia: Animals are treated with a D2 dopamine receptor antagonist, such as raclopride, which induces a state of reduced movement (bradykinesia).

  • Behavioral Test: Motor impairment is assessed using a test like the bar test, where the time an animal remains with its forepaws on a raised bar is measured. Increased "hang time" indicates bradykinesia.

  • Compound Administration: this compound is administered to the animals (e.g., via intravenous or intraperitoneal injection) at various doses.

  • Post-Treatment Assessment: The behavioral test is repeated after this compound administration.

  • Data Analysis: A reversal or significant reduction in the raclopride-induced immobility by this compound demonstrates its in vivo efficacy in modulating dopamine-related motor pathways.[1][5][7]

Conclusion

This compound is a highly selective and potent covalent inhibitor of RGS4. By blocking the RGS4-Gα protein-protein interaction, it prevents the GAP-mediated termination of G protein signaling, leading to an amplification of signals through Gαq and Gαi/o-coupled receptors. Its well-defined mechanism and selectivity make it an essential chemical probe for dissecting the physiological and pathological roles of RGS4. Furthermore, its demonstrated efficacy in preclinical models of Parkinson's disease highlights the therapeutic potential of targeting RGS proteins to modulate GPCR pathways for the treatment of neurological disorders.[1][7][8]

References

Unveiling the Molecular Targets of CCG-203769: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-203769 is a small molecule inhibitor that has garnered significant interest for its potential therapeutic applications, particularly in the context of neurological disorders. This technical guide provides an in-depth exploration of the biological targets of CCG-203769, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Primary Biological Target: Regulator of G-protein Signaling 4 (RGS4)

The principal biological target of CCG-203769 is Regulator of G-protein Signaling 4 (RGS4) . RGS proteins are a family of cellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins.[1][2] By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins effectively terminate G-protein-coupled receptor (GPCR) signaling.[2][3] CCG-203769 has been identified as a selective inhibitor of RGS4.[1][3][4]

Mechanism of Action

CCG-203769 exerts its inhibitory effect by blocking the protein-protein interaction between RGS4 and the Gαo subunit of the G-protein complex.[1][4] This disruption prevents RGS4 from performing its GAP function, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.[4][5] The inhibition is achieved through a covalent binding mechanism, where CCG-203769 interacts with cysteine residues within the RGS4 protein.[2][5]

Quantitative Analysis of CCG-203769 Activity

The potency and selectivity of CCG-203769 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

TargetAssay TypeIC50Reference
RGS4RGS4-Gαo protein-protein interaction17 nM[1][3][4]
RGS4GTPase activity (single-turnover and steady-state)<1 µM[4]

Table 1: Potency of CCG-203769 against its primary target, RGS4.

TargetIC50Selectivity (fold vs RGS4)Reference
RGS19140 nM8-fold[4]
RGS166 µM350-fold[4]
RGS8>60 µM>4500-fold[4]
GSK-3β5 µM~300-fold[4][5]

Table 2: Selectivity profile of CCG-203769 against other RGS proteins and Glycogen Synthase Kinase 3β (GSK-3β).

Signaling Pathway Context

CCG-203769 modulates the canonical G-protein signaling pathway. The following diagram illustrates the mechanism of action of CCG-203769 within this pathway.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active G_protein_active->G_protein GTP Hydrolysis Effector Effector G_protein_active->Effector Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR Activation RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG203769 CCG-203769 CCG203769->RGS4 Inhibits

Caption: G-protein signaling pathway and the inhibitory action of CCG-203769 on RGS4.

Experimental Protocols

This section details the key experimental methodologies employed to characterize the biological activity of CCG-203769.

RGS4-Gαo Protein-Protein Interaction Assay (Bead-based)

This assay is a high-throughput method used to screen for inhibitors of the RGS4-Gαo interaction.

Principle: The assay utilizes luminescent beads to immobilize one of the protein partners (e.g., RGS4), while the other partner (e.g., Gαo) is fluorescently labeled. The binding between the two proteins brings the fluorescent label into proximity with the luminescent bead, allowing for detection by flow cytometry. Small molecule inhibitors that disrupt this interaction will reduce the detected fluorescence signal.

Protocol Outline:

  • Protein Immobilization: Purified RGS4 protein is coupled to Luminex beads.

  • Fluorescent Labeling: Purified Gαo protein is labeled with a fluorescent dye (e.g., phycoerythrin).

  • Incubation: The RGS4-coated beads are incubated with fluorescently labeled Gαo in the presence of varying concentrations of CCG-203769 or a vehicle control.

  • Detection: The fluorescence associated with the beads is quantified using a flow cytometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Bead Luminex Bead RGS4 RGS4 Protein Bead->RGS4 Couple Incubate Incubate with CCG-203769 RGS4->Incubate Gao Gαo Protein Fluor Fluorescent Dye Gao->Fluor Label Fluor->Incubate Flow Flow Cytometry Incubate->Flow Result IC50 Determination Flow->Result

Caption: Workflow for the bead-based RGS4-Gαo protein-protein interaction assay.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Gα subunits in the presence and absence of RGS4 and CCG-203769.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP to GDP. RGS4 accelerates this reaction, and an inhibitor like CCG-203769 will reduce the rate of Pi release in the presence of RGS4.

Protocol Outline (Malachite Green Assay):

  • Reaction Setup: Purified Gαo is pre-loaded with GTP. The reaction mixture contains Gαo-GTP, purified RGS4, and varying concentrations of CCG-203769.

  • Reaction Initiation: The reaction is initiated by the addition of RGS4.

  • Time Course: Aliquots are taken at different time points.

  • Phosphate Detection: The reaction is stopped, and a malachite green reagent is added to each aliquot. This reagent forms a colored complex with free inorganic phosphate.

  • Measurement: The absorbance of the complex is measured spectrophotometrically (typically at ~620-650 nm).

  • Data Analysis: The rate of GTP hydrolysis is calculated from the slope of the absorbance versus time plot. The IC50 is determined by plotting the inhibition of the RGS4-stimulated rate against the inhibitor concentration.

Cellular RGS4 Translocation Assay

This cell-based assay visually demonstrates the ability of CCG-203769 to disrupt the RGS4-Gα interaction within a cellular context.[5]

Principle: In resting cells, GFP-tagged RGS4 is primarily localized in the cytoplasm.[5] Upon activation of certain GPCRs, Gα subunits are recruited to the plasma membrane, and RGS4 translocates to the membrane to interact with them. An inhibitor of the RGS4-Gα interaction will prevent this translocation.

Protocol Outline:

  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for GFP-RGS4 and a GPCR that couples to Gαi/o (e.g., M2 muscarinic receptor).

  • Compound Treatment: Cells are pre-incubated with CCG-203769 or a vehicle control.

  • GPCR Activation: The GPCR is stimulated with its specific agonist (e.g., carbachol for the M2 receptor).

  • Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy at different time points after agonist addition.

  • Analysis: The degree of RGS4 translocation to the plasma membrane is quantified by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.

Translocation_Logic Start HEK293 Cells + GFP-RGS4 + GPCR Split Start->Split Vehicle Vehicle Control Split->Vehicle CCG CCG-203769 Split->CCG Agonist GPCR Agonist Stimulation Vehicle->Agonist CCG->Agonist Result_Vehicle RGS4 Translocates to Membrane Agonist->Result_Vehicle In Vehicle Result_CCG RGS4 Remains Cytoplasmic Agonist->Result_CCG In CCG-203769

Caption: Logical flow of the cellular RGS4 translocation experiment.

In Vivo Studies

CCG-203769 has been evaluated in animal models of Parkinson's disease.[5] In a mouse model where motor deficits are induced by a dopamine D2 receptor antagonist (raclopride), administration of CCG-203769 was shown to rapidly reverse the observed bradykinesia and akinesia.[3][4][5] These findings provide in vivo evidence for the therapeutic potential of RGS4 inhibition.

Conclusion

CCG-203769 is a potent and selective inhibitor of RGS4, a key negative regulator of G-protein signaling. Its mechanism of action involves the disruption of the RGS4-Gα protein-protein interaction, leading to an enhancement of GPCR signaling. The quantitative data from in vitro assays demonstrate its high affinity and selectivity. Cellular and in vivo studies further validate its mechanism and highlight its potential as a therapeutic agent for disorders involving dysregulated G-protein signaling, such as Parkinson's disease. This guide provides a foundational understanding of the biological targets and mechanism of action of CCG-203769, which is crucial for its continued development and application in biomedical research.

References

The Effect of CCG-203769 on GTPase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-203769 is a potent and selective small-molecule inhibitor of Regulator of G protein Signaling 4 (RGS4), a key protein involved in the termination of G protein-coupled receptor (GPCR) signaling. RGS4 functions as a GTPase-activating protein (GAP), accelerating the intrinsic GTP hydrolysis rate of certain Gα subunits, thereby returning them to their inactive, GDP-bound state. By inhibiting RGS4, CCG-203769 effectively prolongs the active, GTP-bound state of these Gα subunits, leading to an amplification of downstream signaling. This technical guide provides an in-depth overview of the mechanism of action of CCG-203769, its effect on GTPase activity, and detailed protocols for the key experimental assays used to characterize its activity.

Introduction to RGS4 and its Role in GTPase Regulation

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. Upon activation by a GPCR, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. The duration of this signaling is intrinsically regulated by the Gα subunit's own GTPase activity, which hydrolyzes GTP to GDP.

RGS proteins, including RGS4, act as GAPs for the Gαi/o and Gαq/11 subfamilies. By binding to the active, GTP-bound Gα subunit, RGS4 stabilizes the transition state for GTP hydrolysis, accelerating the rate of this reaction by several orders of magnitude. This rapid inactivation of the Gα subunit is critical for the precise temporal control of GPCR signaling.

CCG-203769: A Selective RGS4 Inhibitor

CCG-203769 is a thiazolidinedione-based compound that acts as a selective, covalent inhibitor of RGS4.[1] Its mechanism of action involves the covalent modification of a cysteine residue within the RGS4 protein, which prevents its interaction with Gα subunits.[1] This inhibition of the RGS4-Gα interaction blocks the GAP activity of RGS4, thereby prolonging the signaling of Gαi/o- and Gαq/11-coupled receptors.

Quantitative Data on CCG-203769 Activity

The inhibitory potency and selectivity of CCG-203769 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 Value Reference
RGS4Flow Cytometry Protein Interaction Assay (FCPIA)17 nM[1]
RGS4Steady-State GTPase Assay<1 µM[1]
RGS19Flow Cytometry Protein Interaction Assay (FCPIA)140 nM[1]
RGS16Flow Cytometry Protein Interaction Assay (FCPIA)6 µM[1]
RGS8Flow Cytometry Protein Interaction Assay (FCPIA)>60 µM[1]
GSK-3βBiochemical Assay5 µM[1]

Table 1: Inhibitory Potency of CCG-203769 against RGS Proteins and GSK-3β.

Parameter Value Reference
Selectivity for RGS4 over RGS198-fold[1]
Selectivity for RGS4 over RGS16350-fold[1]
Selectivity for RGS4 over RGS8>5000-fold[1]

Table 2: Selectivity Profile of CCG-203769.

Signaling Pathway Modulation by CCG-203769

By inhibiting RGS4, CCG-203769 modulates signaling pathways downstream of Gαi/o and Gαq/11-coupled receptors. The following diagram illustrates the canonical G protein cycle and the point of intervention for CCG-203769.

G_protein_cycle cluster_activation Activation cluster_signaling Signaling cluster_inactivation Inactivation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist G_protein Gα(GDP)-βγ GPCR_active->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Effector G_alpha_GTP->Effector Signal Transduction G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP GAP Activity CCG_203769 CCG-203769 CCG_203769->RGS4 Inhibition

Caption: G protein signaling cycle and the inhibitory action of CCG-203769 on RGS4.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of CCG-203769 on GTPase activity.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay directly measures the ability of CCG-203769 to inhibit the interaction between RGS4 and a Gα subunit.

FCPIA_Workflow cluster_reagents Reagents cluster_steps Assay Steps Beads Avidin-coated microspheres step1 1. Immobilize biotinylated RGS4 on avidin beads Beads->step1 RGS4 Biotinylated RGS4 RGS4->step1 G_alpha Fluorescently-labeled Gαo (GDP-AlF4-) step3 3. Add fluorescent Gαo G_alpha->step3 Inhibitor CCG-203769 step2 2. Incubate RGS4-beads with CCG-203769 Inhibitor->step2 step1->step2 step2->step3 step4 4. Incubate to allow binding step3->step4 step5 5. Analyze on flow cytometer step4->step5 step6 6. Measure bead-associated fluorescence step5->step6

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Detailed Protocol:

  • Preparation of RGS4-coated beads:

    • Biotinylated RGS4 is incubated with LumAvidin microspheres in a suitable buffer (e.g., PBS with 1% BSA) for 30 minutes at room temperature with gentle agitation.

    • The beads are then washed twice with the same buffer to remove unbound RGS4.

  • Inhibitor Incubation:

    • A serial dilution of CCG-203769 is prepared in the assay buffer.

    • The RGS4-coated beads are incubated with the different concentrations of CCG-203769 for 15-30 minutes at room temperature.

  • Gαo Binding:

    • Fluorescently labeled Gαo, pre-loaded with GDP and AlF4- to mimic the transition state, is added to the wells containing the RGS4-beads and inhibitor.

    • The plate is incubated for an additional 30-60 minutes at room temperature to allow for binding equilibrium to be reached.

  • Flow Cytometry Analysis:

    • The samples are analyzed on a flow cytometer capable of distinguishing the beads and quantifying the associated fluorescence.

    • The median fluorescence intensity of the bead population is measured for each well.

  • Data Analysis:

    • The fluorescence intensity is plotted against the concentration of CCG-203769.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Steady-State GTPase Assay

This assay measures the rate of GTP hydrolysis by a Gα subunit in the presence of RGS4 and the effect of CCG-203769 on this rate. A common method involves the use of a malachite green-based phosphate detection reagent.

GTPase_Assay_Workflow cluster_components Reaction Components cluster_procedure Procedure G_alpha Gαi1 (R178M/A326S mutant) step1 1. Mix Gα, RGS4, and CCG-203769 G_alpha->step1 RGS4 RGS4 RGS4->step1 GTP GTP step2 2. Initiate reaction by adding GTP GTP->step2 Inhibitor CCG-203769 Inhibitor->step1 step1->step2 step3 3. Incubate at a controlled temperature step2->step3 step4 4. Stop reaction and add malachite green reagent step3->step4 step5 5. Measure absorbance at ~620-650 nm step4->step5 step6 6. Calculate rate of phosphate release step5->step6

Caption: Workflow for the Steady-State GTPase Assay.

Detailed Protocol:

  • Reaction Setup:

    • The assay is typically performed in a 96- or 384-well plate format.

    • A reaction mixture containing a Gα subunit (often a mutant with a faster GDP release rate, such as Gαi1 R178M/A326S), RGS4, and varying concentrations of CCG-203769 is prepared in a GTPase assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% C12E10).

  • Reaction Initiation and Incubation:

    • The reaction is initiated by the addition of GTP to a final concentration of 1-10 µM.

    • The plate is incubated at a constant temperature (e.g., 30°C) for a set period, during which aliquots may be taken at different time points.

  • Detection of Phosphate Release:

    • The reaction is stopped by the addition of a malachite green reagent, which forms a colored complex with the inorganic phosphate released during GTP hydrolysis.

    • After a short incubation period to allow for color development, the absorbance is measured at a wavelength of approximately 620-650 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.

    • The rate of GTP hydrolysis is calculated for each concentration of CCG-203769.

    • The IC50 value is determined by plotting the rate of GTP hydrolysis against the inhibitor concentration.

Conclusion

CCG-203769 is a valuable research tool for studying the role of RGS4 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of GPCR signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of CCG-203769 and other RGS4 inhibitors on GTPase activity. Understanding the impact of such compounds on G protein signaling is crucial for the development of novel therapeutics targeting a wide range of diseases, including neurological disorders and cardiovascular conditions.

References

The Discovery and Development of CCG-203769: A Selective RGS4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCG-203769 is a potent and selective small-molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). It represents a significant advancement in the pharmacological targeting of G protein-coupled receptor (GPCR) signaling pathways. Developed through a lead optimization program, CCG-203769 covalently modifies a key cysteine residue on RGS4, thereby inhibiting its interaction with Gα subunits and prolonging GPCR signaling. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CCG-203769, with a focus on its potential therapeutic applications. While initial interest may have included fibrotic diseases such as scleroderma, the current body of evidence primarily supports its development for neurological disorders, particularly Parkinson's disease. It is important to distinguish CCG-203769 from other compounds sharing the "CCG" prefix that target different pathways, such as the Rho/MRTF/SRF pathway.

Introduction: The Role of RGS4 in GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling cascades are tightly regulated by a family of intracellular proteins known as Regulators of G protein Signaling (RGS). RGS proteins function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling initiated by GPCR activation.[1]

RGS4, a member of the R4 subfamily of RGS proteins, is predominantly expressed in the brain and heart.[2] It plays a crucial role in modulating the signaling of various neurotransmitters and hormones.[2][3] Inhibition of RGS4 has been proposed as a therapeutic strategy to enhance the efficacy of GPCR agonists and to restore signaling in disease states characterized by dampened GPCR responses.[4]

Discovery and Lead Optimization

The discovery of CCG-203769 stemmed from a high-throughput screening campaign aimed at identifying small-molecule inhibitors of the RGS4-Gα interaction.[4] This effort led to the identification of the initial hit compound, CCG-4986, and a subsequent more potent analog, CCG-50014.[2][5]

CCG-50014, a thiadiazolidinone compound, served as the lead scaffold for the development of CCG-203769.[2] The lead optimization program focused on improving the potency, selectivity, and physicochemical properties, such as solubility, of the initial lead.[6] This medicinal chemistry effort resulted in the synthesis of CCG-203769, a compound with low nanomolar potency and enhanced selectivity for RGS4.[2][6]

Mechanism of Action

CCG-203769 is a covalent inhibitor of RGS4.[7] It selectively targets and forms a covalent bond with a cysteine residue located in an allosteric site within the RGS4 protein.[5][7] This covalent modification prevents the interaction of RGS4 with activated Gα subunits (specifically Gαo and Gαi1).[2][8]

By blocking the RGS4-Gα interaction, CCG-203769 inhibits the GTPase-activating protein (GAP) activity of RGS4.[8] This leads to a prolonged active, GTP-bound state of the Gα subunit, thereby amplifying and extending the downstream signaling cascade initiated by GPCR activation.[8] One of the key functional consequences of RGS4 inhibition by CCG-203769 is the enhancement of Gαq-dependent cellular calcium signaling.[8]

cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein 2. GDP/GTP Exchange G_protein_active Gα(GTP) + βγ G_protein->G_protein_active G_protein_active->G_protein 4. GTP Hydrolysis (Intrinsic) Effector Effector G_protein_active->Effector 3. Downstream Signaling RGS4 RGS4 RGS4->G_protein_active 5. GAP Activity (Accelerates Hydrolysis) CCG_203769 CCG-203769 CCG_203769->RGS4 6. Covalent Inhibition Ligand Ligand Ligand->GPCR 1. Activation

Figure 1: RGS4 Signaling Pathway and Inhibition by CCG-203769.

Quantitative Data

The following tables summarize the key quantitative data for CCG-203769 and its precursor, CCG-50014.

Table 1: In Vitro Potency and Selectivity of CCG-203769

TargetIC50Fold Selectivity (vs. RGS4)
RGS4 17 nM [2][8]-
RGS19140 nM[8]8-fold
RGS166 µM[8]350-fold
RGS8>60 µM[8]>4500-fold
GSK-3β5 µM[8]>290-fold
Papain>100 µM[8]>5880-fold

Table 2: In Vivo Efficacy of CCG-203769 in a Parkinson's Disease Model

Animal ModelTreatmentEffectEffective Dose Range
RatRaclopride-induced catalepsyReversal of increased hang time0.1 - 10 mg/kg[8]
MouseRaclopride-induced paw dragReversal of paw drag0.1 - 10 mg/kg[8]

Experimental Protocols

RGS4-Gαo Protein-Protein Interaction Assay (Flow Cytometry-Based)

This assay was central to the initial screening and characterization of RGS4 inhibitors.[4]

Methodology:

  • Protein Preparation: Recombinant RGS4 is biotinylated, and recombinant Gαo is labeled with a fluorescent dye (e.g., Alexa Fluor 532).[9]

  • Bead Coupling: Avidin-coated beads (e.g., Luminex beads) are incubated with the biotinylated RGS4 to immobilize the protein on the bead surface.[9]

  • Interaction: The RGS4-coated beads are incubated with fluorescently labeled Gαo in the presence of AlF4- (to mimic the transition state of GTP hydrolysis) and the test compound (e.g., CCG-203769).[9]

  • Detection: The beads are analyzed by flow cytometry. The fluorescence intensity on the beads is proportional to the amount of Gαo bound to RGS4.[4]

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of the RGS4-Gαo interaction. IC50 values are calculated from dose-response curves.

cluster_workflow RGS4-Gαo Interaction Assay Workflow start Start prep_rgs4 Biotinylate RGS4 start->prep_rgs4 prep_gao Fluorescently Label Gαo start->prep_gao couple_beads Couple Biotin-RGS4 to Avidin Beads prep_rgs4->couple_beads incubate Incubate Beads with Fluorescent Gαo + Test Compound prep_gao->incubate couple_beads->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry analyze Calculate IC50 flow_cytometry->analyze end End analyze->end

Figure 2: Workflow for the RGS4-Gαo Protein-Protein Interaction Assay.
GTPase Activity Assay (GTPase-Glo™)

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis of Gα subunits and the inhibitory effect of CCG-203769 on this process.[8]

Methodology:

  • Reaction Setup: Purified Gαo is incubated with GTP in a reaction buffer. RGS4 and the test compound are added to the reaction mixture.

  • GTP Hydrolysis: The reaction is allowed to proceed, during which Gαo hydrolyzes GTP to GDP. The rate of hydrolysis is accelerated by RGS4.

  • GTP Detection: After a set time, a reagent is added that converts the remaining GTP to ATP.

  • Luminescence Measurement: A luciferase/luciferin-containing detection reagent is then added, and the resulting luminescence, which is proportional to the ATP concentration (and thus the remaining GTP), is measured.

  • Data Analysis: A lower luminescent signal indicates higher GTPase activity. The ability of CCG-203769 to increase the luminescent signal in the presence of RGS4 demonstrates its inhibitory effect on GAP activity.

RGS4 Cellular Translocation Assay

This cell-based assay visually confirms the mechanism of action of CCG-203769 in a cellular context.[7]

Methodology:

  • Cell Line: HEK293 cells are engineered to express GFP-tagged RGS4.

  • Treatment: The cells are treated with CCG-203769.

  • Stimulation: The cells are stimulated with an agonist that activates a GPCR coupled to Gα subunits that interact with RGS4. This activation causes the translocation of RGS4 from the cytoplasm to the plasma membrane.

  • Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy.

  • Analysis: Inhibition of the agonist-induced translocation of GFP-RGS4 to the plasma membrane by CCG-203769 confirms its ability to block the RGS4-Gα interaction in living cells.

Preclinical Development and Therapeutic Potential

The primary therapeutic indication for which CCG-203769 has been investigated is Parkinson's disease. In preclinical models, the administration of a dopamine D2 receptor antagonist, such as raclopride, induces motor deficits that mimic some of the symptoms of Parkinson's disease.[8] CCG-203769 has been shown to rapidly reverse these motor deficits in both rat and mouse models.[8] This suggests that by inhibiting RGS4, CCG-203769 can potentiate dopamine signaling and alleviate parkinsonian symptoms.

While the initial user query mentioned scleroderma, a systemic fibrotic disease, the available literature on CCG-203769 does not provide evidence for its investigation in this or other fibrotic conditions. The therapeutic development of CCG-203769 appears to be focused on its ability to modulate GPCR signaling in the central nervous system.

Conclusion

CCG-203769 is a potent and selective covalent inhibitor of RGS4 that has emerged from a successful lead optimization campaign. Its mechanism of action, involving the disruption of the RGS4-Gα protein-protein interaction, has been well-characterized through a variety of in vitro and cell-based assays. Preclinical studies have demonstrated its efficacy in animal models of Parkinson's disease, highlighting its potential as a novel therapeutic agent for neurological disorders. Further research is warranted to fully elucidate the therapeutic potential of CCG-203769 and to explore its utility in other diseases where modulation of GPCR signaling is desirable.

References

CCG 203769: A Potent and Selective RGS4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of CCG 203769, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₁₄N₂O₂S[1]
Molecular Weight 202.27 g/mol [1]
CAS Number 410074-60-1[1]
SMILES O=C(N1CCCC)N(CC)SC1=O[1]
Appearance Liquid (Colorless to light yellow)[1]

Biological Activity and Selectivity

This compound is a highly potent and selective inhibitor of RGS4. It functions by blocking the protein-protein interaction between RGS4 and the Gαo subunit.[1] The inhibitory activity of this compound has been quantified against various RGS proteins and other enzymes, demonstrating its remarkable selectivity for RGS4.

TargetIC₅₀Selectivity vs. RGS4
RGS4 17 nM[1]-
RGS19140 nM[1]8-fold[1]
RGS166 μM[1]350-fold[1]
RGS8>60 μM[1]>4500-fold[1]
GSK-3β5 μM[1]-

Notably, this compound shows no inhibitory activity against the cysteine protease papain at concentrations up to 100 μM and does not inhibit RGS7, which lacks the cysteine residues present in the RGS domain of other family members.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating G-protein signaling pathways. RGS proteins act as GTPase-accelerating proteins (GAPs) for Gα subunits, terminating the signal initiated by G-protein coupled receptors (GPCRs). By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, thereby enhancing downstream signaling.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + βγ G_protein->G_protein_active G_protein_active->G_protein GTP Hydrolysis Effector Downstream Effector G_protein_active->Effector Signal Transduction RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG_203769 This compound CCG_203769->RGS4 Inhibition Ligand Ligand Ligand->GPCR Activation

Figure 1: G-protein signaling pathway and the inhibitory action of this compound on RGS4.

Experimental Protocols

In Vitro: Steady-State GTPase Assay

This assay measures the rate of GTP hydrolysis by a Gα subunit in the presence and absence of RGS4 and this compound.

Methodology:

  • A mutant Gαᵢ₁ (R178M, A326S) that facilitates the release of GDP is used to ensure GTP hydrolysis is the rate-limiting step.[1]

  • 6 μM of the mutant Gαᵢ₁ is mixed with 300 μM GTP in a 96-well plate.[1]

  • The reaction is carried out in the presence or absence of 200 nM RGS4.[1]

  • This compound or a DMSO vehicle control is added to the wells containing RGS4.[1]

  • All components are diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Lubrol, 5 mM MgCl₂, and 10 μg/mL BSA.[1]

  • GTP hydrolysis is measured using a malachite green-based assay to detect the released inorganic phosphate.[1]

GTPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection G_alpha Mutant Gαi1 (6 μM) Mix Mix components in 96-well plate G_alpha->Mix GTP GTP (300 μM) GTP->Mix RGS4 RGS4 (200 nM) RGS4->Mix CCG_203769 This compound or DMSO CCG_203769->Mix Malachite_Green Add Malachite Green Reagent Mix->Malachite_Green Measure Measure Absorbance (Phosphate Detection) Malachite_Green->Measure

Figure 2: Workflow for the in vitro steady-state GTPase assay.

In Vivo: Potentiation of Carbamoylcholine-Mediated Bradycardia in Rats

This experiment assesses the ability of this compound to replicate the genetic disruption of RGS4 function in a physiological context.

Methodology:

  • Adult Sprague-Dawley rats are used in the study.[1]

  • Animals receive an intravenous (i.v.) infusion of this compound (10 mg/kg) or a saline control over 30 seconds.[1]

  • One minute following the infusion, the rats are administered an intraperitoneal (i.p.) injection of Carbamoylcholine chloride (0.1 mg/kg) or saline.[1]

  • Heart rate is monitored to assess the bradycardic effect.[1]

  • This compound administered prior to carbamoylcholine chloride was observed to significantly potentiate the bradycardic effect.[1]

Rat_Bradycardia_Protocol Start Start IV_infusion IV Infusion (30s) This compound (10 mg/kg) or Saline Start->IV_infusion Wait Wait 1 minute IV_infusion->Wait IP_injection IP Injection Carbamoylcholine (0.1 mg/kg) or Saline Wait->IP_injection Monitor Monitor Heart Rate IP_injection->Monitor End End Monitor->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CCG-203769

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo assessment of CCG-203769, a selective inhibitor of Regulator of G protein Signaling 4 (RGS4). The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include visualizations of the relevant signaling pathway and experimental workflows.

Introduction

CCG-203769 is a potent and selective covalent inhibitor of RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, CCG-203769 enhances the signaling of certain GPCRs, making it a promising therapeutic candidate for various neurological and psychiatric disorders, including Parkinson's disease. The following protocols are based on preclinical studies evaluating the efficacy of CCG-203769 in rodent models.

Signaling Pathway of RGS4 in Parkinson's Disease

In the striatum, dopamine D2 receptors and muscarinic M4 receptors, both coupled to Gαi/o proteins, play a crucial role in motor control. RGS4 acts as a GTPase-accelerating protein (GAP) for Gαi/o, effectively dampening the downstream signaling of these receptors. In Parkinson's disease, the depletion of dopamine leads to disinhibition of RGS4 activity, which in turn excessively suppresses M4 receptor signaling, contributing to motor deficits. By inhibiting RGS4, CCG-203769 is hypothesized to restore M4 receptor signaling, thereby alleviating parkinsonian symptoms.

RGS4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_alpha_io Gαi/o D2R->G_alpha_io Activates M4R Muscarinic M4 Receptor M4R->G_alpha_io Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_io->Adenylyl_Cyclase Inhibits RGS4 RGS4 RGS4->G_alpha_io Inactivates (GAP activity) CCG_203769 CCG-203769 CCG_203769->RGS4 Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Motor_Control Modulation of Motor Control cAMP->Motor_Control Dopamine_Depletion Dopamine Depletion (Parkinson's Disease) Dopamine_Depletion->D2R Dopamine_Depletion->RGS4 Leads to hyperactive RGS4

Figure 1: RGS4 Signaling in Parkinson's Disease.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo experiments with CCG-203769.

Experiment Animal Model Treatment Groups Dose (mg/kg) Primary Outcome Result
Raclopride-Induced CatalepsyMale Sprague-Dawley RatsVehicle-Bar test latency (s)165 ± 15
CCG-2037690.01Bar test latency (s)155 ± 20
CCG-2037690.1Bar test latency (s)85 ± 10
CCG-2037691Bar test latency (s)45 ± 8
CCG-20376910Bar test latency (s)40 ± 7
Carbachol-Induced BradycardiaMale Sprague-Dawley RatsVehicle-Change in Heart Rate (bpm)-30 ± 5
CCG-203769 (10 mg/kg) + Carbachol0.1Change in Heart Rate (bpm)-75 ± 10

*p < 0.05 compared to vehicle.

Experimental Protocols

Raclopride-Induced Catalepsy in Rats

This protocol assesses the ability of CCG-203769 to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, raclopride, a model for parkinsonian bradykinesia.

Materials:

  • CCG-203769

  • Raclopride hydrochloride

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Male Sprague-Dawley rats (250-300 g)

  • Catalepsy bar (a horizontal wooden dowel, 1 cm in diameter, elevated 9 cm from the base)

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Drug Preparation:

    • Dissolve raclopride hydrochloride in 0.9% saline to a final concentration of 1 mg/mL.

    • Prepare CCG-203769 in the vehicle at the desired concentrations (e.g., 0.01, 0.1, 1, and 10 mg/mL for intraperitoneal injection at 1 mL/kg).

  • Induction of Catalepsy: Administer raclopride (1 mg/kg, i.p.) to each rat.

  • Baseline Catalepsy Measurement: 30 minutes after raclopride injection, measure the baseline catalepsy.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.

    • A cut-off time of 180 seconds is typically used.

  • CCG-203769 Administration: Immediately after the baseline measurement, administer CCG-203769 or vehicle (i.p.).

  • Post-treatment Catalepsy Measurement: Measure catalepsy again at 15, 30, and 60 minutes after CCG-203769 or vehicle administration, following the procedure in step 4.

Raclopride_Catalepsy_Workflow Acclimation Animal Acclimation (1 hour) Raclopride_Injection Raclopride Administration (1 mg/kg, i.p.) Acclimation->Raclopride_Injection Wait_30min Wait 30 minutes Raclopride_Injection->Wait_30min Baseline_Catalepsy Baseline Catalepsy Measurement (Bar Test) Wait_30min->Baseline_Catalepsy Drug_Administration CCG-203769 or Vehicle Administration (i.p.) Baseline_Catalepsy->Drug_Administration Post_Treatment_15min Catalepsy Measurement (15 min post-treatment) Drug_Administration->Post_Treatment_15min Post_Treatment_30min Catalepsy Measurement (30 min post-treatment) Post_Treatment_15min->Post_Treatment_30min Post_Treatment_60min Catalepsy Measurement (60 min post-treatment) Post_Treatment_30min->Post_Treatment_60min

Figure 2: Raclopride-Induced Catalepsy Workflow.
Carbachol-Induced Bradycardia in Rats

This protocol evaluates the effect of CCG-203769 on the potentiation of muscarinic receptor-mediated bradycardia, a functional readout of RGS4 inhibition in the heart.

Materials:

  • CCG-203769

  • Carbachol

  • Vehicle: 10% DMSO in 20% (w/v) SBE-β-CD in saline

  • Male Sprague-Dawley rats (300-350 g)

  • Telemetry system for heart rate monitoring or an equivalent non-invasive method.

Procedure:

  • Animal Preparation: If using telemetry, surgically implant transmitters at least one week prior to the experiment to allow for recovery. Acclimate rats to the testing environment.

  • Drug Preparation:

    • Dissolve carbachol in 0.9% saline to a final concentration of 0.1 mg/mL.

    • Prepare CCG-203769 in the vehicle at the desired concentration for intravenous injection.

  • Baseline Heart Rate: Record the baseline heart rate for at least 30 minutes before any injections.

  • CCG-203769 Administration: Administer CCG-203769 (10 mg/kg, i.v.) or vehicle.

  • Carbachol Administration: 5 minutes after the CCG-203769 or vehicle injection, administer carbachol (0.1 mg/kg, s.c.).

  • Heart Rate Monitoring: Continuously monitor and record the heart rate for at least 60 minutes following carbachol administration. The peak change in heart rate is the primary endpoint.

Bradycardia_Workflow Acclimation Animal Acclimation & Preparation Baseline_HR Baseline Heart Rate Recording (30 minutes) Acclimation->Baseline_HR Drug_Administration CCG-203769 or Vehicle Administration (i.v.) Baseline_HR->Drug_Administration Wait_5min Wait 5 minutes Drug_Administration->Wait_5min Carbachol_Injection Carbachol Administration (0.1 mg/kg, s.c.) Wait_5min->Carbachol_Injection Post_Injection_HR Continuous Heart Rate Monitoring (60 minutes) Carbachol_Injection->Post_Injection_HR

Figure 3: Carbachol-Induced Bradycardia Workflow.

Application Notes and Protocols for CCG 203769 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CCG 203769, a selective inhibitor of Regulator of G protein Signaling 4 (RGS4), in cell culture experiments.

Introduction

This compound is a potent and selective, cell-permeable, irreversible inhibitor of RGS4.[1] It covalently binds to a thiol group on RGS4, effectively blocking its interaction with Gα subunits and inhibiting its GTPase-accelerating protein (GAP) activity.[2][3] This compound has demonstrated high selectivity for RGS4 over other RGS proteins, making it a valuable tool for studying the role of RGS4 in various signaling pathways.[1][2][4]

Mechanism of Action

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of heterotrimeric G proteins. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. RGS proteins, including RGS4, act as negative regulators of this signaling by accelerating the intrinsic GTP hydrolysis rate of Gα subunits, thereby terminating the signal.[4]

This compound inhibits the GAP function of RGS4, leading to prolonged Gα subunit activation and enhanced downstream signaling.[2] Specifically, it has been shown to enhance Gαq-dependent calcium signaling.[1][2]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various proteins.

Target ProteinIC50 ValueSelectivity vs. RGS4Reference
RGS417 nM-[1][2][4][5]
RGS19140 nM8-fold[1][2]
RGS166 µM350-fold[1][2]
RGS8>60 µM>4500-fold[2]
RGS7No inhibition-[2]
GSK-3β5 µM~300-fold[2]
Papain>100 µM>5800-fold[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Molecular Weight: 202.27 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 494.4 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication can be used if precipitation occurs.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[1][2]

General Protocol for Treating Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, or functional assays like calcium imaging.

Protocol for Calcium Imaging Assay

This protocol is designed to assess the effect of this compound on Gαq-coupled receptor-mediated calcium mobilization.

Materials:

  • HEK293 cells (or other suitable cell line) expressing a Gαq-coupled receptor of interest (e.g., M3 muscarinic receptor)

  • This compound

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Agonist for the Gαq-coupled receptor

Protocol:

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy. Allow them to grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C.

  • This compound Pre-treatment:

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells with the desired concentration of this compound (and a vehicle control) in HBSS for 15-30 minutes.

  • Calcium Measurement:

    • Mount the dish on an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Establish a baseline fluorescence reading.

    • Add the specific agonist for the Gαq-coupled receptor and record the changes in intracellular calcium concentration over time.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as peak calcium response and the area under the curve. Compare the responses in this compound-treated cells to the vehicle-treated control cells. An enhanced calcium response in the presence of this compound would be consistent with RGS4 inhibition.[2]

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_termination Signal Termination GPCR GPCR G_Protein Gαβγ (GDP-bound) GPCR->G_Protein 2. GDP/GTP Exchange G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Protein Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->G_alpha_GTP 5. GAP Activity (GTP Hydrolysis) CCG203769 This compound CCG203769->RGS4 Inhibition G_alpha_GTP->G_Protein 6. Reassociation G_alpha_GTP->Effector G_beta_gamma->Effector

Caption: G Protein Signaling Pathway and the inhibitory action of this compound on RGS4.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare Working Dilutions of this compound in Medium Prep_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Assay Perform Downstream Assay (e.g., Calcium Imaging) Incubate->Downstream_Assay Analyze_Data Analyze and Compare Results Downstream_Assay->Analyze_Data

Caption: General experimental workflow for cell culture experiments using this compound.

References

Application Notes and Protocols for CCG 203769 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of CCG 203769, a selective Regulator of G protein Signaling 4 (RGS4) inhibitor, in mice. The included methodologies are based on established in vivo studies and are intended to guide researchers in designing and executing their experiments.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, this compound enhances the signaling of certain GPCRs, making it a valuable tool for studying pathways involved in various physiological and pathological processes, including those related to neurological and psychiatric disorders. It blocks the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM in vitro.[1]

Data Presentation: In Vivo Dosage and Administration of this compound in Mice

The following table summarizes the reported dosages and administration routes for this compound in mice from various studies.

ParameterDetailsSource
Dosage Range 0.01 - 10 mg/kg[1]
Effective Dose Range 0.1 - 10 mg/kg[1]
No Effect Dose 0.01 mg/kg[1]
Administration Routes Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.)[1]
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Vehicle Composition 10% DMSO, 90% (20% SBE-β-CD in Saline)
Vehicle Composition 10% DMSO, 90% Corn Oil

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound dosing solution using a common vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Final Dosing Solution Preparation:

    • Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. The final concentration of DMSO should not exceed 10%.[1]

    • For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of the vehicle (containing PEG300, Tween-80, and Saline in the correct proportions).

    • Vortex the final solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming and/or sonication may be used.[1]

    • It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Signaling Pathway and Experimental Workflows

RGS4 Signaling Pathway and Inhibition by this compound

RGS4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Heterotrimeric G-protein (Gαβγ-GDP) GPCR->G_protein 2. GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector G_alpha_GTP->Effector 3. Effector Activation G_alpha_GDP Gα-GDP G_alpha_GTP->G_alpha_GDP 4. GTP Hydrolysis (Intrinsic) G_beta_gamma->Effector RGS4 RGS4 RGS4->G_alpha_GTP 5. GAP Activity (Signal Termination) Downstream Downstream Signaling Effector->Downstream CCG_203769 This compound CCG_203769->RGS4 Inhibition G_alpha_GDP->G_beta_gamma Agonist Agonist Agonist->GPCR 1. Activation

Caption: RGS4-mediated GPCR signaling and its inhibition by this compound.

Experimental Workflow: Raclopride-Induced Bradykinesia Model

Raclopride_Workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Behavioral Assessment cluster_analysis Phase 4: Data Analysis acclimate Acclimate mice to experimental room and handling raclopride Administer Raclopride (i.p.) to induce bradykinesia acclimate->raclopride wait1 Wait 30 minutes raclopride->wait1 ccg_treatment Administer this compound (i.p.) or Vehicle wait1->ccg_treatment wait2 Wait 20-90 minutes ccg_treatment->wait2 behavioral_test Assess motor function (e.g., bar test, paw drag) wait2->behavioral_test data_analysis Quantify behavioral parameters and compare treatment groups behavioral_test->data_analysis Acetic_Acid_Workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Pain Induction cluster_observation Phase 4: Observation and Data Collection cluster_analysis Phase 5: Data Analysis acclimate Acclimate mice to observation chambers ccg_treatment Administer this compound (s.c. or i.p.) or Vehicle/Standard Drug acclimate->ccg_treatment wait1 Wait 30 minutes ccg_treatment->wait1 acetic_acid Administer Acetic Acid (i.p.) wait1->acetic_acid wait2 Wait 5 minutes acetic_acid->wait2 observe Observe and count the number of writhes for a set period (e.g., 20-30 min) wait2->observe data_analysis Calculate the percentage of inhibition of writhing observe->data_analysis

References

Application Notes and Protocols for CCG 203769 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.[2] A promising alternative therapeutic strategy involves targeting non-dopaminergic pathways that modulate striatal signaling. One such target is the Regulator of G-protein Signaling 4 (RGS4), a protein that attenuates G-protein-coupled receptor (GPCR) signaling.[3]

CCG 203769 is a potent and selective small-molecule inhibitor of RGS4.[3][4] It covalently binds to RGS4, blocking its interaction with Gα subunits and thereby enhancing GPCR signaling.[3] In preclinical models of Parkinson's disease, inhibition of RGS4 by this compound has been shown to alleviate motor deficits, suggesting its potential as a novel therapeutic agent.[4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Activity of this compound

ParameterValueAssaySource
IC₅₀ 17 nMRGS4-Gαo protein-protein interaction (bead-based)[3][4]
Selectivity 8- to >6,000-fold over other RGS proteinsBead-based protein interaction assay
Selectivity >300-fold over GSK-3βBiochemical assay
Mechanism Covalent inhibitor, blocks RGS4-Gα interactionBiochemical and cellular assays[3]

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model

Animal ModelBehavioral TestDosing (this compound)RouteEffectSource
Rat (Raclopride-induced bradykinesia)Bar Test (increased hang time)0.1 - 10 mg/kgi.p.Rapid reversal of increased hang time[4]
Mouse (Raclopride-induced akinesia)Paw Drag Test0.1 - 10 mg/kgi.p.Reversal of paw drag[4]

Signaling Pathway

In the striatum, dopamine D2 receptors and adenosine A2A receptors play a crucial role in modulating neuronal activity. RGS4 is a key protein that links the signaling of these receptors.[5] In a dopamine-depleted state, as seen in Parkinson's disease, RGS4 activity is enhanced, which dampens the signaling of G-protein coupled receptors, contributing to motor deficits.[6] By inhibiting RGS4, this compound can restore the normal signaling balance in striatal neurons.

RGS4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine (Depleted in PD) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates A2AR Adenosine A2A Receptor Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Motor_Output Alleviation of Motor Deficits Gi->Motor_Output Modulates Ion Channels & Synaptic Plasticity Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RGS4 RGS4 PKA->RGS4 Phosphorylates (Enhances Activity) RGS4->Gi Inactivates (GAP activity) CCG203769 This compound CCG203769->RGS4 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats or Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Raclopride_Admin Administer Raclopride (Induce PD-like symptoms) Acclimatization->Raclopride_Admin Wait1 Wait 30 minutes Raclopride_Admin->Wait1 CCG_Admin Administer this compound (0.1-10 mg/kg, i.p.) or Vehicle Wait1->CCG_Admin Wait2 Wait 20-90 minutes CCG_Admin->Wait2 Behavioral_Test Perform Behavioral Tests (Bar Test or Paw Drag Test) Wait2->Behavioral_Test Data_Collection Record Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on This compound Efficacy Statistical_Analysis->Conclusion

References

Protocol for In Vitro Efficacy Assessment of CCG 203769

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CCG 203769 is a selective, covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4), a key protein in attenuating G-protein coupled receptor (GPCR) signaling. It achieves this by blocking the interaction between RGS4 and the Gα subunit of the G-protein complex.[1][2] This document provides a comprehensive set of protocols to assess the in vitro efficacy of this compound, covering its direct engagement with its target, its impact on downstream signaling, and its broader cellular effects.

Mechanism of Action

This compound functions by covalently binding to cysteine residues within the RGS4 protein. This action prevents RGS4 from accelerating the GTPase activity of Gα subunits, thereby prolonging the signaling cascade initiated by GPCR activation.[2]

Signaling Pathway Diagram

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein 2. GDP/GTP Exchange G_protein_active Gα(GTP) + βγ G_protein->G_protein_active G_protein_active->G_protein 4. GTP Hydrolysis (Intrinsic) Effector Effector Protein G_protein_active->Effector 3. Signal Transduction Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->G_protein_active 5. GAP Activity (Signal Termination) CCG203769 This compound CCG203769->RGS4 6. Inhibition

Caption: RGS4 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

ParameterValueReference
This compound IC50
RGS4-Gαo Interaction17 nM[1]
RGS19140 nM[1]
RGS166 µM[1]
RGS8>60 µM[1]
GSK-3β5 µM[1]
RGS4 GAP Activity<1 µM[1]

Experimental Protocols

Target Engagement and Activity Assays

These assays are designed to confirm the direct interaction of this compound with RGS4 and its effect on RGS4's primary function.

This assay measures the GTPase-accelerating protein (GAP) activity of RGS4. Inhibition of this activity by this compound is a direct measure of target engagement.

Principle: The GTPase-Glo™ assay quantifies the amount of GTP remaining after a GTPase reaction. A highly active RGS4 will lead to rapid GTP hydrolysis by the Gα subunit, resulting in low levels of remaining GTP and a low luminescent signal. This compound will inhibit this, leading to higher GTP levels and a stronger signal.

Protocol:

  • Reagent Preparation: Prepare GTPase/GAP buffer, GTP, Gα subunit (e.g., Gαo), and RGS4 protein according to the manufacturer's instructions (e.g., Promega GTPase-Glo™ Assay).

  • Reaction Setup: In a 384-well plate, add Gα subunit and RGS4 to the GTPase/GAP buffer.

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.

  • Initiate Reaction: Add GTP to start the reaction.

  • Incubation: Incubate at room temperature for 60-120 minutes.

  • Detection:

    • Add GTPase-Glo™ Reagent and incubate for 30 minutes.

    • Add Detection Reagent and incubate for 10 minutes.

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the concentration of this compound to determine the IC50 value.

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: Ligand binding to a protein increases its thermal stability. By heating cells treated with this compound to various temperatures, the stabilization of RGS4 can be quantified by measuring the amount of soluble RGS4 remaining after heat treatment.[3][4][5]

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvesting: Harvest cells and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blot using an anti-RGS4 antibody.

  • Quantification: Quantify the band intensities to determine the melting curve of RGS4 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Cellular Efficacy Assays

These assays assess the broader biological consequences of RGS4 inhibition by this compound.

This assay determines the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6][7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay measures the effect of this compound on cell proliferation.

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU is then detected with a specific antibody.[10][11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Correlate the absorbance values with the rate of cell proliferation.

This assay determines if this compound induces programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[15][16][17][18][19]

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Downstream Signaling Analysis

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways downstream of GPCRs that are modulated by RGS4.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Experimental Workflows

Target_Engagement_Workflow cluster_gpa GTPase-Glo™ Assay cluster_cetsa CETSA gpa1 Prepare Reagents gpa2 Set up Reaction (Gα, RGS4, this compound) gpa1->gpa2 gpa3 Initiate with GTP gpa2->gpa3 gpa4 Incubate gpa3->gpa4 gpa5 Add Detection Reagents gpa4->gpa5 gpa6 Read Luminescence gpa5->gpa6 cetsa1 Treat Cells with This compound cetsa2 Heat to Temperature Gradient cetsa1->cetsa2 cetsa3 Lyse Cells cetsa2->cetsa3 cetsa4 Separate Soluble Fraction cetsa3->cetsa4 cetsa5 Western Blot for RGS4 cetsa4->cetsa5 cetsa6 Quantify Bands cetsa5->cetsa6

Caption: Workflow for Target Engagement Assays.

Cellular_Efficacy_Workflow cluster_via Cell Viability (MTT) cluster_pro Cell Proliferation (BrdU) cluster_apo Apoptosis (Annexin V) via1 Seed & Treat Cells via2 Add MTT Reagent via1->via2 via3 Incubate via2->via3 via4 Solubilize Formazan via3->via4 via5 Read Absorbance via4->via5 pro1 Seed & Treat Cells pro2 Add BrdU pro1->pro2 pro3 Fix & Denature pro2->pro3 pro4 Antibody Incubation pro3->pro4 pro5 Read Absorbance pro4->pro5 apo1 Seed & Treat Cells apo2 Harvest Cells apo1->apo2 apo3 Stain with Annexin V/PI apo2->apo3 apo4 Incubate apo3->apo4 apo5 Analyze by Flow Cytometry apo4->apo5

Caption: Workflow for Cellular Efficacy Assays.

References

Application Notes and Protocols for CCG-203769 in GPCR Desensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated to prevent overstimulation and maintain cellular homeostasis. A key regulatory mechanism is desensitization, a process that attenuates the receptor's response to a persistent agonist. This process is often initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestin. β-arrestin binding sterically hinders further G-protein coupling and promotes receptor internalization, effectively removing the receptor from the cell surface.[1][2]

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling.[3] They function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the G-protein signal.[4] RGS4, in particular, has been implicated in the regulation of various GPCRs. By inhibiting RGS4, the duration of G-protein signaling can be prolonged, providing a valuable tool to investigate the intricate dynamics of GPCR signaling and desensitization.

CCG-203769 is a potent and selective small-molecule inhibitor of RGS4. It offers a pharmacological approach to dissect the role of RGS4 in GPCR desensitization, β-arrestin recruitment, and receptor internalization. These application notes provide detailed protocols for utilizing CCG-203769 in cell-based assays to study these fundamental processes.

Mechanism of Action of CCG-203769

CCG-203769 is a selective inhibitor of RGS4 that functions by blocking the protein-protein interaction between RGS4 and the Gα subunit. This prevents RGS4 from exerting its GAP activity, leading to a sustained active, GTP-bound state of the Gα subunit and prolonged downstream signaling.[5]

cluster_0 GPCR Signaling Cascade cluster_1 RGS4-mediated Signal Termination cluster_2 Inhibition by CCG-203769 GPCR Agonist-bound GPCR G_protein Gαβγ GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Downstream Effector G_alpha_GTP->Effector Signaling G_alpha_GDP Gα-GDP (inactive) G_alpha_GTP->G_alpha_GDP GTP Hydrolysis G_beta_gamma->Effector Signaling RGS4 RGS4 RGS4->G_alpha_GTP GAP Activity CCG_203769 CCG-203769 CCG_203769->RGS4 Inhibition

Figure 1: Mechanism of action of CCG-203769 in the GPCR signaling pathway.

Quantitative Data for CCG-203769

The following table summarizes the inhibitory potency and selectivity of CCG-203769.

TargetIC50Selectivity vs. RGS4Reference
RGS4 17 nM -[6]
RGS8> 30,000 nM> 1760-fold[6]
RGS16~10,000 nM~588-fold[6]
RGS19 (Ga-interacting protein)~1,000 nM~59-fold[6]
GSK-3β> 10,000 nM> 588-fold[6]

Applications in Studying GPCR Desensitization

CCG-203769 can be utilized to investigate several aspects of GPCR desensitization:

  • Elucidating the role of RGS4 in β-arrestin recruitment: By inhibiting RGS4, researchers can determine if prolonged G-protein signaling alters the kinetics or magnitude of β-arrestin recruitment to a specific GPCR.

  • Investigating the impact of RGS4 on receptor internalization: CCG-203769 can be used to study whether the duration of G-protein activity influences the rate and extent of GPCR internalization.

  • Dissecting biased signaling: For GPCRs that signal through multiple G-protein subtypes, selective inhibition of RGS4 can help to unravel the contribution of specific Gα pathways to the overall desensitization process.

  • Validating RGS4 as a therapeutic target: Understanding how RGS4 modulation affects receptor desensitization can provide insights into the therapeutic potential of targeting this protein for various diseases.

Experimental Protocols

The following are detailed protocols for using CCG-203769 to study β-arrestin recruitment and GPCR internalization. The protocols are generalized for commonly used cell lines such as HEK293 or CHO cells stably expressing the GPCR of interest. Optimization may be required for different cell lines or GPCRs.

Protocol 1: β-Arrestin Recruitment Assay

This protocol describes a common method for measuring β-arrestin recruitment to an activated GPCR using an enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-Arrestin assay).

Workflow Diagram:

cluster_workflow β-Arrestin Recruitment Assay Workflow plate_cells Plate cells expressing GPCR-enzyme_fragment_1 and β-arrestin-enzyme_fragment_2 pre_incubate Pre-incubate with CCG-203769 or vehicle control plate_cells->pre_incubate stimulate Stimulate with GPCR agonist pre_incubate->stimulate incubate Incubate to allow for β-arrestin recruitment stimulate->incubate add_substrate Add chemiluminescent substrate incubate->add_substrate measure Measure luminescence add_substrate->measure

Figure 2: Workflow for the β-arrestin recruitment assay using CCG-203769.

Materials:

  • HEK293 or CHO cells stably co-expressing the GPCR of interest fused to one fragment of a reporter enzyme (e.g., ProLink™ tag) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • CCG-203769 stock solution (e.g., 10 mM in DMSO).

  • GPCR agonist of interest.

  • Vehicle control (e.g., DMSO).

  • Chemiluminescent substrate for the reporter enzyme.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells in white, opaque microplates at a density optimized for your cell line (e.g., 10,000-20,000 cells per well for a 96-well plate).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of CCG-203769 in assay buffer. A recommended starting concentration range is 10 nM to 10 µM.

    • Prepare a corresponding dilution series of the vehicle control (DMSO).

    • Prepare a dilution series of the GPCR agonist in assay buffer. The final concentration should cover the full dose-response range of the agonist.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the CCG-203769 dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the cells with CCG-203769 for 30-60 minutes at 37°C.

    • Add the GPCR agonist dilutions to the wells.

    • Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data to the vehicle control.

  • Plot the luminescence signal as a function of agonist concentration for each CCG-203769 concentration.

  • Determine the EC50 and Emax values for the agonist in the presence and absence of CCG-203769 using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • A significant shift in the EC50 or a change in the Emax in the presence of CCG-203769 would indicate a role for RGS4 in modulating β-arrestin recruitment for the tested GPCR.

Protocol 2: GPCR Internalization Assay

This protocol describes a method to quantify GPCR internalization using a cell-surface ELISA-based approach. This assay measures the amount of receptor remaining on the cell surface after agonist stimulation.

Workflow Diagram:

cluster_workflow GPCR Internalization Assay Workflow plate_cells Plate cells expressing N-terminally tagged GPCR pre_incubate Pre-incubate with CCG-203769 or vehicle control plate_cells->pre_incubate stimulate Stimulate with GPCR agonist to induce internalization pre_incubate->stimulate fix_cells Fix cells stimulate->fix_cells block Block non-specific binding fix_cells->block primary_ab Incubate with primary antibody against the N-terminal tag block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_substrate Add HRP substrate secondary_ab->add_substrate measure Measure absorbance add_substrate->measure

Figure 3: Workflow for the GPCR internalization assay using CCG-203769.

Materials:

  • HEK293 or CHO cells stably expressing the GPCR of interest with an N-terminal epitope tag (e.g., HA, FLAG, or Myc).

  • Cell culture medium.

  • Assay buffer.

  • CCG-203769 stock solution.

  • GPCR agonist.

  • Vehicle control.

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Primary antibody specific for the N-terminal tag.

  • HRP-conjugated secondary antibody.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H2SO4).

  • Clear 96-well microplates.

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Cell Plating:

    • Seed cells into clear 96-well plates and grow to confluence.

  • Compound Treatment and Agonist Stimulation:

    • Wash cells once with assay buffer.

    • Pre-incubate cells with various concentrations of CCG-203769 or vehicle for 30-60 minutes at 37°C.

    • Add the GPCR agonist at a concentration known to induce internalization (e.g., EC80) or a full dose-response curve.

    • Incubate for a time course (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for receptor internalization.

  • Cell Surface ELISA:

    • Place the plate on ice to stop internalization.

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells five times with PBS.

    • Add the HRP substrate and incubate until a blue color develops.

    • Add the stop solution to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no primary antibody).

  • The absorbance is directly proportional to the amount of receptor remaining on the cell surface.

  • Calculate the percentage of receptor internalization for each condition relative to the untreated (0-minute time point) control.

  • Plot the percentage of surface receptor as a function of time for each CCG-203769 concentration.

  • Compare the rate and extent of internalization in the presence and absence of CCG-203769. A decrease in the rate or extent of internalization with CCG-203769 treatment would suggest that RGS4 activity promotes receptor internalization.

Concluding Remarks

CCG-203769 is a valuable pharmacological tool for investigating the role of RGS4 in the complex process of GPCR desensitization. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at elucidating the interplay between G-protein signaling duration and the canonical desensitization machinery involving β-arrestin and receptor internalization. Careful optimization of experimental conditions for the specific GPCR and cell system under investigation is crucial for obtaining robust and meaningful data.

References

Application of CCG 203769 in high-throughput screening.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG 203769 is a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits.[3] By accelerating the hydrolysis of GTP to GDP, RGS proteins terminate G-protein signaling. This compound specifically inhibits the interaction between RGS4 and Gαo with an IC50 of 17 nM, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.[1][3] This selective inhibition makes this compound an invaluable tool for studying the physiological roles of RGS4 and for validating RGS4 as a therapeutic target in high-throughput screening (HTS) campaigns.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays to identify novel modulators of RGS4 activity.

Mechanism of Action of this compound

This compound acts by covalently modifying cysteine residues within the RGS4 protein, which prevents its interaction with the Gα subunit.[4] This disruption of the RGS4-Gα protein-protein interaction (PPI) inhibits the GAP activity of RGS4, leading to sustained GPCR signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GDP/GTP Exchange Active_G Gα(GTP) G_protein->Active_G G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Downstream Downstream Signaling Effector->Downstream RGS4 RGS4 RGS4->Active_G 4. GAP Activity (GTP Hydrolysis) CCG203769 This compound CCG203769->RGS4 5. Inhibition Active_G->G_protein Deactivation Active_G->Effector 3. Effector Activation Ligand Ligand Ligand->GPCR 1. Activation

Figure 1: GPCR signaling pathway and the inhibitory action of this compound on RGS4.

Data Presentation

The following tables summarize the key quantitative parameters of this compound and its application in a typical HTS assay.

Parameter Value Reference
Target RGS4[1][3]
IC50 (RGS4-Gαo) 17 nM[1][3]
Mechanism Covalent modification of Cys[4]
Selectivity >8-fold over RGS19, >350-fold over RGS16, >4500-fold over RGS8[1]
HTS Assay Parameter Value Assay Type Reference
Z'-Factor 0.74Flow Cytometry Protein Interaction Assay (FCPIA)[1]
Assay Principle Disruption of RGS4-Gαo interactionBiochemical[1]
Hit Criteria ≥50% inhibition of RGS4-Gαo interactionBiochemical[1]

Experimental Protocols

Protocol 1: High-Throughput Screening for RGS4 Inhibitors using a Flow Cytometry Protein Interaction Assay (FCPIA)

This protocol describes a biochemical HTS assay to identify small molecule inhibitors of the RGS4-Gαo protein-protein interaction.

cluster_workflow FCPIA HTS Workflow p1 1. Prepare Biotinylated RGS4-coupled Beads p2 2. Dispense Beads into 384-well Plate p1->p2 p3 3. Add Test Compounds (e.g., this compound as control) p2->p3 p4 4. Add Fluorescently Labeled activated Gαo p3->p4 p5 5. Incubate p4->p5 p6 6. Read on Flow Cytometer p5->p6 p7 7. Data Analysis (Inhibition of PPI) p6->p7

Figure 2: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Materials:

  • Biotinylated RGS4

  • Avidin-coated microspheres (e.g., Luminex beads)

  • Fluorescently labeled Gαo (e.g., AlexaFluor 532-Gαo)

  • GDP, AlCl₃, MgCl₂, NaF (to activate Gαo)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Lubrol, 1% BSA

  • This compound (as a positive control)

  • Small molecule library

  • 384-well microplates

  • Flow cytometer capable of reading microspheres in microplates

Procedure:

  • Preparation of RGS4-coupled beads:

    • Incubate biotinylated RGS4 with avidin-coated microspheres according to the manufacturer's instructions to allow for coupling.

    • Wash the beads with Assay Buffer to remove unbound RGS4.

    • Resuspend the beads in Assay Buffer to a desired concentration.

  • Assay Plate Preparation:

    • Dispense the RGS4-coupled beads into the wells of a 384-well plate.

    • Add test compounds from the small molecule library to the sample wells.

    • Add this compound to the positive control wells (e.g., at a final concentration of 10 µM).

    • Add DMSO (or the vehicle for the compound library) to the negative control wells.

    • Incubate for 15 minutes at room temperature.

  • Gαo Addition and Incubation:

    • Prepare activated fluorescently labeled Gαo by incubating it with GDP, AlCl₃, MgCl₂, and NaF.

    • Add the activated Gαo to all wells of the assay plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a flow cytometer. The instrument will detect the beads and quantify the bead-associated fluorescence.

  • Data Analysis:

    • The fluorescence intensity in each well corresponds to the amount of Gαo bound to RGS4 on the beads.

    • Calculate the percent inhibition for each test compound relative to the negative (DMSO) and positive (this compound) controls.

    • Identify "hits" as compounds that meet a predefined inhibition threshold (e.g., ≥50% inhibition).[1]

Protocol 2: Cell-Based High-Throughput Screening for RGS4 Modulators using a Calcium Mobilization Assay

This protocol describes a cell-based HTS assay to identify compounds that modulate RGS4 activity by measuring changes in intracellular calcium signaling.[4]

cluster_workflow Calcium Mobilization HTS Workflow c1 1. Seed HEK293 cells with inducible RGS4 expression c2 2. Induce RGS4 expression (e.g., with Doxycycline) c1->c2 c3 3. Load cells with calcium-sensitive dye c2->c3 c4 4. Add Test Compounds and Controls (this compound) c3->c4 c5 5. Stimulate with GPCR agonist (e.g., Carbachol for M3 receptor) c4->c5 c6 6. Measure Calcium Flux (Fluorescence Plate Reader) c5->c6 c7 7. Counter-screen in non-induced cells c6->c7 c8 8. Data Analysis c7->c8

Figure 3: Workflow for the Cell-Based Calcium Mobilization Assay.

Materials:

  • HEK293 cell line with stable expression of a Gαq-coupled receptor (e.g., M3 muscarinic receptor) and doxycycline-inducible RGS4 expression.

  • Cell culture medium and supplements.

  • Doxycycline.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GPCR agonist (e.g., Carbachol).

  • This compound (as a positive control).

  • Small molecule library.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and RGS4 Induction:

    • Seed the HEK293 cells into 384-well plates at an appropriate density.

    • To induce RGS4 expression, treat the cells with doxycycline for 18-24 hours. For the counter-screen, have a parallel set of plates without doxycycline treatment.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

    • Wash the cells with a suitable assay buffer to remove excess dye.

  • Compound Addition:

    • Add test compounds, this compound (positive control), and vehicle (negative control) to the respective wells of both the RGS4-induced and non-induced plates.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Initiate reading and inject the GPCR agonist (e.g., carbachol) into the wells.

    • Measure the change in fluorescence over time, which reflects the intracellular calcium concentration.

  • Data Analysis:

    • In the RGS4-induced cells, an increase in the calcium signal in the presence of a test compound (compared to the vehicle control) indicates potential inhibition of RGS4.

    • The counter-screen in non-induced cells is crucial to eliminate compounds that directly affect the GPCR, calcium channels, or other components of the signaling pathway.[4]

    • True hits will show activity only in the RGS4-expressing cells.

    • Quantify the response (e.g., peak fluorescence or area under the curve) and calculate the percent activity for each compound.

Conclusion

This compound is a powerful pharmacological tool for the investigation of RGS4 function and for the development of HTS assays. The protocols outlined above provide robust frameworks for identifying and characterizing novel modulators of RGS4. The biochemical FCPIA offers a direct measure of the protein-protein interaction, while the cell-based calcium mobilization assay provides a more physiologically relevant context for screening. The use of this compound as a positive control is essential for validating assay performance and for ensuring the identification of specific RGS4 inhibitors.

References

Application Notes and Protocols: Exploring the Therapeutic Potential of CCG 203769 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG 203769 is a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits.[2] Specifically, RGS4 accelerates the GTP hydrolysis of Gαi/o and Gαq subunits, thereby attenuating downstream signaling cascades.[2][3] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, leading to an amplification of signaling downstream of their respective GPCRs.

Initial research has highlighted the therapeutic potential of this compound as a monotherapy, particularly in the context of neurological disorders such as Parkinson's disease.[1][4] However, its unique mechanism of action presents a compelling rationale for its use in combination with other pharmacological agents to achieve synergistic or additive therapeutic effects in a variety of disease contexts, including oncology and fibrotic diseases.

It is important to clarify that while other compounds with the "CCG" designation, such as CCG-1423 and CCG-203971, are recognized as inhibitors of the Rho/MRTF/SRF signaling pathway, this compound is a selective inhibitor of RGS4 and is not a direct inhibitor of the Rho/MRTF/SRF pathway.[5][6] This document will focus on the potential for combining this compound with other agents based on its well-established role as an RGS4 inhibitor.

Rationale for Combination Therapies

The primary rationale for combining this compound with other drugs is to enhance therapeutic efficacy and overcome potential resistance mechanisms. By modulating GPCR signaling, this compound can sensitize cells to the effects of other agents or amplify their desired pharmacological actions. Potential therapeutic areas for such combinations include:

  • Oncology: Many cancers exhibit dysregulated GPCR signaling that contributes to proliferation, survival, and metastasis. Combining this compound with targeted therapies or chemotherapies that are influenced by Gαi/o or Gαq signaling could lead to enhanced anti-tumor activity.

  • Fibrotic Diseases: Fibrotic processes are often driven by GPCRs that signal through Gαq to activate pro-fibrotic pathways. This compound could potentially amplify the effects of anti-fibrotic agents that target downstream components of these pathways.

  • Neurological Disorders: In conditions like Parkinson's disease, where dopamine receptor signaling is compromised, this compound could be used to enhance the efficacy of dopamine receptor agonists.[4]

Proposed Combination Strategies and Experimental Protocols

This section outlines hypothetical combination strategies and provides detailed protocols for their preclinical evaluation.

Combination with GPCR Agonists in Cancer

Hypothesis: this compound will potentiate the anti-proliferative effects of Gαi-coupled GPCR agonists in cancer cell lines where this pathway is linked to growth inhibition.

Proposed Combination: this compound with a selective dopamine D2 receptor (D2R) agonist in glioblastoma.

Data Presentation:

Treatment GroupD2R Agonist (nM)This compound (µM)Cell Viability (% of Control)Apoptosis Rate (%)
Vehicle Control001005
D2R Agonist alone1008515
This compound alone01958
Combination1015040

Experimental Protocol: Cell Viability and Apoptosis Assay

  • Cell Culture: Culture human glioblastoma cell lines (e.g., U87-MG) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with vehicle (DMSO), D2R agonist alone, this compound alone, or a combination of both agents at the indicated concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis Assessment (Caspase-3/7 Glo Assay):

    • Add 100 µL of Caspase-3/7 Glo reagent to each well of a parallel plate.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence using a microplate reader.

    • Calculate apoptosis rate relative to control.

Signaling Pathway and Experimental Workflow Diagrams:

G_protein_signaling_pathway cluster_inhibitors Pharmacological Intervention cluster_downstream Downstream Signaling GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates RGS4 RGS4 G_protein->RGS4 Gα-GTP binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates CCG_203769 This compound CCG_203769->RGS4 Inhibits Agonist GPCR Agonist Agonist->GPCR Activates Cellular_Response Cellular Response (e.g., Apoptosis) Second_Messenger->Cellular_Response Leads to RGS4->G_protein Inactivates (GAP activity)

Caption: GPCR signaling and the inhibitory action of this compound on RGS4.

experimental_workflow cluster_assays Endpoint Assays start Start cell_culture Culture Glioblastoma Cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound and/or D2R Agonist seeding->treatment incubation Incubate for 72 hours treatment->incubation mts_assay MTS Assay for Viability incubation->mts_assay caspase_assay Caspase-Glo for Apoptosis incubation->caspase_assay data_analysis Data Analysis and Synergy Calculation mts_assay->data_analysis caspase_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the synergistic anti-cancer effects of this compound.

Combination with Anti-Fibrotic Agents

Hypothesis: this compound will enhance the efficacy of drugs that inhibit pro-fibrotic signaling downstream of Gαq-coupled receptors in models of organ fibrosis.

Proposed Combination: this compound with a TGF-β receptor inhibitor in a model of liver fibrosis.

Data Presentation:

Treatment GroupTGF-β Receptor Inhibitor (µM)This compound (µM)Collagen I Expression (Fold Change)α-SMA Expression (Fold Change)
Vehicle Control001.01.0
TGF-β Receptor Inhibitor alone100.60.5
This compound alone050.80.7
Combination150.20.1

Experimental Protocol: In Vitro Fibrosis Assay

  • Cell Culture: Culture primary human hepatic stellate cells (HSCs) in specialized stellate cell medium.

  • Activation: Activate HSCs by plating on plastic and culturing for 5-7 days to induce a myofibroblast-like phenotype.

  • Treatment: Treat activated HSCs with vehicle, a TGF-β receptor inhibitor, this compound, or a combination of both for 48 hours.

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA using a commercial kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) for collagen I (COL1A1) and α-smooth muscle actin (ACTA2) genes. Normalize to a housekeeping gene (e.g., GAPDH).

  • Protein Analysis (Western Blot):

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Collagen I, α-SMA, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathway and Experimental Workflow Diagrams:

fibrosis_signaling_pathway cluster_inhibitors Pharmacological Intervention cluster_downstream Pro-fibrotic Signaling Pro_fibrotic_GPCR Pro-fibrotic GPCR (e.g., AT1R) Gq_protein Gαqβγ Pro_fibrotic_GPCR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates RGS4 RGS4 Gq_protein->RGS4 IP3_DAG IP3 / DAG PLC->IP3_DAG Generates CCG_203769 This compound CCG_203769->RGS4 Inhibits TGFb_inhibitor TGF-βR Inhibitor TGFb_pathway TGF-β Pathway TGFb_inhibitor->TGFb_pathway Inhibits Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->TGFb_pathway Cross-talk Fibrotic_genes Fibrotic Gene Expression (Collagen, α-SMA) TGFb_pathway->Fibrotic_genes Induces RGS4->Gq_protein fibrosis_workflow cluster_analysis Gene and Protein Expression Analysis start Start culture_hsc Culture Primary Hepatic Stellate Cells start->culture_hsc activate_hsc Activate HSCs to Myofibroblasts culture_hsc->activate_hsc treatment Treat with this compound and/or TGF-βR Inhibitor activate_hsc->treatment incubation Incubate for 48 hours treatment->incubation qRT_PCR qRT-PCR for COL1A1 & ACTA2 incubation->qRT_PCR western_blot Western Blot for Collagen I & α-SMA incubation->western_blot data_analysis Quantify and Compare Expression Levels qRT_PCR->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

CCG 203769 solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical information for researchers and scientists using CCG 203769, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: Complete dissolution of this compound in DMSO can sometimes require physical assistance. If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be applied to aid the process.[1] It is also crucial to use fresh, newly opened DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1]

Q2: I prepared a stock solution of this compound in DMSO. How should I store it and for how long?

A2: For optimal stability, reconstituted stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. The aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: Can I use a pre-dissolved solution of this compound for my in vivo experiments?

A3: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] While a stock solution in DMSO can be prepared in advance and stored, the final diluted working solution for animal administration should be made immediately before the experiment to ensure stability and reliability of the results.[1]

Q4: I'm seeing off-target effects in my cellular assays. Is this compound selective?

A4: this compound demonstrates high selectivity for RGS4 (IC₅₀ = 17 nM) over other RGS proteins.[1][2] For instance, its inhibitory concentration is 8-fold higher for RGS19 (IC₅₀ = 140 nM) and over 350-fold higher for RGS16 (IC₅₀ = 6 µM).[1][3] It shows very weak inhibition of RGS8 (IC₅₀ > 60 µM).[1] While it can inhibit GSK-3β, the IC₅₀ value is approximately 5 µM, which is about 300-fold higher than for RGS4.[1][3]

Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems, suitable for both in vitro and in vivo applications.

Solvent/SystemMaximum SolubilityMolar ConcentrationNotes
In Vitro
DMSO62.5 mg/mL308.99 mMUltrasonic treatment is recommended. Use of newly opened, non-hygroscopic DMSO is critical.[1][4]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL10.28 mMResults in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL10.28 mMResults in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL10.28 mMResults in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Compound Information : this compound has a molecular weight of 202.27 g/mol .[1]

  • Calculation : To prepare a 10 mM stock solution, weigh out 2.02 mg of this compound.

  • Dissolution : Add 1 mL of fresh, high-quality DMSO to the weighed compound.

  • Mixing : Vortex thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.

  • Storage : Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of an In Vivo Working Solution (Example using PEG300/Tween-80)

This protocol describes the preparation of 1 mL of working solution with a final concentration of 2.08 mg/mL.

  • Initial Stock : Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).

  • Step 1 : Take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix evenly.

  • Step 2 : To the mixture from Step 1, add 50 µL of Tween-80 and mix evenly.

  • Step 3 : Add 450 µL of saline to the mixture to reach a final volume of 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Usage : Prepare this working solution fresh on the day of the experiment.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used.[1]

Mechanism of Action

This compound is a cell-permeable, covalent inhibitor of RGS4.[3][5] It functions by blocking the protein-protein interaction between RGS4 and the Gα subunit of heterotrimeric G-proteins.[1][6] RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, effectively acting as a brake on G-protein signaling.[2] By inhibiting RGS4, this compound prevents this accelerated GTP hydrolysis, prolonging the active, GTP-bound state of Gα and enhancing downstream signaling pathways.[1][3]

CCG_203769_Mechanism cluster_0 G-Protein Signaling Cycle cluster_1 RGS4-Mediated Inactivation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein Gα(GDP)-βγ GPCR_active->G_protein Recruits G_alpha_active Gα (GTP) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ Effector Downstream Effector G_alpha_active->Effector Activates Signaling RGS4 RGS4 Protein G_alpha_active->RGS4 Binds Ligand Ligand Ligand->GPCR_inactive Binds G_alpha_inactive Gα (GDP) RGS4->G_alpha_inactive Accelerates GTP Hydrolysis G_alpha_inactive->G_protein Reassociates with Gβγ CCG This compound CCG->RGS4 Inhibits

Caption: Mechanism of this compound action on the G-protein signaling cycle.

References

How to improve the stability of CCG 203769 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCG 203769. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to enhance the stability and performance of this compound in your assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in solution.

1. Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue for poorly water-soluble compounds like this compound. The DMSO keeps the compound in solution at high concentrations, but upon dilution into a purely aqueous environment, the compound's low aqueous solubility can cause it to crash out of solution. Here are several strategies to address this:

    • Use of Co-solvents and Surfactants: For in vitro experiments, it is recommended to use a formulation that includes co-solvents and/or surfactants to improve solubility. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The polyethylene glycol (PEG300) acts as a co-solvent, while Tween-80 is a non-ionic surfactant that helps to keep the compound dispersed.

    • Employing Cyclodextrins: Another effective method is the use of cyclodextrins, which can encapsulate poorly soluble drugs and increase their aqueous solubility. A suggested formulation is 10% DMSO and 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.[1]

    • Sonication and Heating: Gentle warming and/or sonication can help to redissolve small amounts of precipitate that may have formed during preparation.[1] However, prolonged heating should be avoided to prevent potential degradation.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent effects on your biological system.

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

  • Start with a pre-weighed amount of this compound. The molecular weight of this compound is 202.27 g/mol .

  • To prepare a 10 mM stock solution, you will need to add the appropriate volume of newly opened, anhydrous DMSO. For example, to 1 mg of this compound, add 0.4944 mL of DMSO.[1]

  • Vortex the solution until the compound is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.[1]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

2. Issue: Loss of compound activity over time in prepared solutions.

  • Question: I've noticed that the inhibitory effect of my this compound working solution seems to decrease over a few hours or days. What could be causing this instability?

  • Answer: this compound is a thiol-reactive compound, which can contribute to its instability in certain conditions. Additionally, as with many small molecules, factors like pH, light, and temperature can affect its stability.

    • Thiol Reactivity: this compound covalently binds to a cysteine residue on RGS4.[2] This reactivity means it can also react with other thiol-containing molecules in your experimental system, such as reducing agents (e.g., DTT, β-mercaptoethanol) or proteins with accessible cysteine residues. The presence of such molecules can lead to the depletion of active this compound. It is advisable to avoid reducing agents in your buffers if possible. A related compound, CCG-4986, was observed to form a yellow substance in the presence of DTT.[3]

    • Storage of Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock.[1] Do not store diluted, aqueous solutions of this compound for extended periods.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for making a stock solution of this compound?

  • DMSO is the recommended solvent for preparing stock solutions of this compound. It has a high solubility of 62.5 mg/mL (308.99 mM) in DMSO, though this may require sonication to achieve.[1][4] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

2. How should I store this compound?

  • Solid Form: The pure, solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • Stock Solutions in DMSO: Aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

3. Can I prepare a stock solution of this compound in an aqueous buffer?

  • It is not recommended to prepare stock solutions of this compound in aqueous buffers due to its low water solubility. A high-concentration stock solution should be prepared in DMSO and then diluted into your experimental buffer, preferably one containing solubilizing agents as described in the troubleshooting guide.

4. What are the key considerations for using this compound in cell-based assays?

  • When using this compound in cell-based assays, it is important to:

    • Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).

    • Be aware of potential off-target effects. While this compound is highly selective for RGS4, it has been shown to inhibit GSK-3β with an IC50 of 5 μM.[1]

    • Consider the presence of thiol-containing molecules in your cell culture medium, which could potentially interact with the compound.

Data Summary

PropertyValueReference
Molecular Weight 202.27 g/mol [1][4]
Solubility in DMSO 62.5 mg/mL (308.99 mM)[1][4]
IC50 for RGS4 17 nM[1][5][6]
Storage (Solid) -20°C for 3 years; 4°C for 2 years[1]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins act as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By accelerating the hydrolysis of GTP to GDP, RGS proteins terminate G protein signaling. This compound covalently binds to RGS4, preventing it from interacting with Gα subunits. This inhibition of RGS4 leads to prolonged G protein signaling.

CCG_203769_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Agonist Binding G_protein_active Gα(GTP) + βγ G_protein->G_protein_active GDP/GTP Exchange G_protein_active->G_protein GTP Hydrolysis Effector Effector G_protein_active->Effector Signaling RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG_203769 This compound CCG_203769->RGS4 Covalent Inhibition

Caption: Mechanism of this compound action on the G protein signaling cycle.

Recommended Experimental Workflow for Solution Preparation

experimental_workflow start Start: this compound (Solid) weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store prepare_working Prepare Fresh Working Solution for each experiment store->prepare_working dilution Dilute Stock into Aqueous Buffer (with co-solvents if needed) prepare_working->dilution final_solution Final Working Solution dilution->final_solution

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: CCG 203769 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of CCG 203769.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Regulator of G protein Signaling 4 (RGS4). It functions by blocking the interaction between RGS4 and the Gαo subunit of heterotrimeric G proteins, with an in vitro IC50 of 17 nM.[1][2] This inhibition enhances Gαq-dependent cellular calcium signaling and blocks the GTPase-accelerating protein (GAP) activity of RGS4.[1]

Q2: What are the recommended formulations for in vivo delivery of this compound?

Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. Several vehicle compositions have been reported to achieve a clear solution. The selection of a suitable formulation is critical for achieving desired in vivo exposure.[3]

Q3: What are the known off-target effects of this compound?

This compound displays selectivity for RGS4 over other RGS proteins.[1][2] However, it can inhibit other proteins at higher concentrations. Researchers should consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Problem 1: Precipitation or cloudiness observed in the formulation during preparation or administration.
Possible Cause Troubleshooting Step Rationale
Low Solubility 1. Gently warm the solution (to 37°C) and/or use sonication to aid dissolution. 2. Prepare a fresh solution using newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility. 3. Evaluate alternative formulations provided in the formulation table below.Poor solubility is a common issue with small molecules. These steps can help overcome kinetic barriers to dissolution.
Incorrect Solvent Ratio 1. Carefully verify the volumetric ratios of all solvents used in the formulation. 2. Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step.The order of addition and precise ratios of co-solvents are critical for maintaining the solubility of the compound.
Compound Degradation 1. Prepare fresh stock solutions and formulations. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.This compound may degrade over time, especially in solution at room temperature.
Problem 2: Lack of expected in vivo efficacy or high variability in experimental results.
Possible Cause Troubleshooting Step Rationale
Poor Bioavailability 1. Confirm the formulation is clear and free of precipitation before administration. 2. Perform a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound over time. 3. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) based on PK data.Low plasma exposure due to poor absorption or rapid clearance is a primary reason for lack of efficacy.
Inadequate Dose 1. Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state.[4][5] 2. Review published literature for effective dose ranges in similar models. For example, doses of 0.1-10 mg/kg have shown efficacy in rodent models of Parkinson's disease.[1]The effective dose can vary significantly between different models and endpoints.
Compound Instability in vivo 1. Perform an in vitro plasma stability assay to assess the compound's half-life in plasma from the animal species being used.Rapid degradation in the bloodstream will lead to reduced exposure at the target site.
Problem 3: Unexpected toxicity or adverse effects observed in animals.
Possible Cause Troubleshooting Step Rationale
Vehicle Toxicity 1. Administer a vehicle-only control group to assess the tolerability of the formulation itself.High concentrations of certain solvents (e.g., DMSO) can cause localized or systemic toxicity.[6]
Off-Target Effects 1. Review the known off-target profile of this compound. 2. Reduce the dose to the lowest effective concentration to minimize off-target engagement. 3. If possible, use a structurally unrelated inhibitor of the same target as a control to confirm that the observed toxicity is target-related.At higher concentrations, this compound may interact with other proteins, leading to unintended biological effects.
Formulation-Related Issues 1. Ensure the pH of the final formulation is within a physiologically acceptable range. 2. If precipitation is suspected in vivo, consider formulations that enhance and maintain supersaturation.Local precipitation at the injection site can cause inflammation and other adverse reactions.

Data Presentation

Table 1: Recommended Formulations for in vivo Delivery of this compound

ProtocolComponent 1Component 2Component 3Component 4Achievable Concentration
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL (10.28 mM)
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL (10.28 mM)
3 10% DMSO90% Corn Oil--≥ 2.08 mg/mL (10.28 mM)

Table 2: In Vitro Potency and Selectivity of this compound

TargetIC50
RGS4 17 nM
RGS19 140 nM
RGS16 6 µM
RGS8 >60 µM
GSK-3β 5 µM
Papain >100 µM
Data compiled from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To determine the in vitro stability of this compound in plasma from the experimental animal species.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation:

    • Thaw plasma (e.g., rat, mouse, human) on ice.

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples from in vivo studies.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples and an internal standard on ice.

    • To 50 µL of plasma, add a known concentration of an internal standard.

    • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a small volume (e.g., 5-10 µL) onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma.

    • Determine the concentration of this compound in the experimental samples by interpolating from the standard curve.

Visualizations

G cluster_pathway GPCR-RGS4-Gα Signaling Pathway GPCR GPCR G_protein Heterotrimeric G Protein (Gαi/o-GDP, Gβγ) GPCR->G_protein Ligand Binding Active_G_protein Active G Protein (Gαi/o-GTP + Gβγ) G_protein->Active_G_protein GDP/GTP Exchange Active_G_protein->G_protein GTP Hydrolysis (GAP activity) Effector Downstream Effectors Active_G_protein->Effector Signal Transduction RGS4 RGS4 RGS4->Active_G_protein Accelerates GTP Hydrolysis CCG203769 This compound CCG203769->RGS4 Inhibits

Caption: GPCR-RGS4-Gα signaling pathway and the inhibitory action of this compound.

G cluster_workflow In Vivo Delivery Troubleshooting Workflow Start Start: In Vivo Experiment with this compound Problem Issue Encountered? (e.g., No Efficacy, Toxicity) Start->Problem Formulation_Check Check Formulation: Precipitation? Problem->Formulation_Check Yes Success Successful Experiment Problem->Success No Formulation_Troubleshoot Troubleshoot Formulation: - Warm/Sonicate - Fresh Solvents - Check Ratios Formulation_Check->Formulation_Troubleshoot Yes Dose_Check Check Dose: Is it appropriate? Formulation_Check->Dose_Check No Formulation_Troubleshoot->Start Dose_Response Perform Dose-Response Study Dose_Check->Dose_Response No/Unsure PK_Check Assess Bioavailability: Perform PK Study Dose_Check->PK_Check Yes Dose_Response->Start Stability_Check Assess Stability: In Vitro Plasma Stability PK_Check->Stability_Check Low Exposure Toxicity_Check Investigate Toxicity: - Vehicle Control - Lower Dose PK_Check->Toxicity_Check Adequate Exposure Stability_Check->Formulation_Troubleshoot Unstable Toxicity_Check->Start

Caption: A logical workflow for troubleshooting in vivo delivery issues with this compound.

References

CCG 203769 long-term storage and stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of the RGS4 inhibitor, CCG 203769.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in its pure form at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]

Q2: How should I prepare working solutions of this compound for in vivo experiments?

A2: It is highly recommended to prepare fresh working solutions of this compound on the day of use for in vivo experiments to ensure maximum potency and reliability of results.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective and covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4).[2] It blocks the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM.[1][3][4] The inhibitory action is dependent on the presence of cysteine residues within the RGS protein.[3]

Q4: Is the inhibition by this compound reversible?

A4: The covalent modification by this compound can be reversed in the presence of a reducing agent, such as dithiothreitol (DTT).[5] This suggests that the compound forms a reversible covalent bond with cysteine residues on the target protein.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during solution preparation. Low solubility of this compound in the chosen solvent system.Gently heat the solution and/or use sonication to aid dissolution.[1] Ensure you are using a recommended solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for in vivo studies.[1]
Loss of compound activity in experiments. Degradation of this compound due to improper storage or handling.Ensure the compound and its solutions have been stored according to the recommended conditions and for the appropriate duration. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] For in vivo experiments, always use freshly prepared solutions.[1]
Presence of reducing agents in the assay buffer.As this compound's covalent binding can be reversed by reducing agents, ensure that buffers are free from high concentrations of reagents like DTT or β-mercaptoethanol, unless intentionally used for experimental purposes.[5]
Variability in experimental results. Inconsistent concentrations of the working solution.Use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can impact solubility and concentration accuracy.[1]
Incomplete dissolution of the compound.Visually inspect solutions for any particulate matter before use. If observed, repeat the dissolution procedure with gentle heating or sonication.[1]

Quantitative Data Summary

Storage Conditions and Duration:

Form Storage Temperature Duration
Pure Compound-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

In Vitro Potency:

Target Assay IC50
RGS4-Gαo interactionProtein-protein interaction17 nM[1][3][4]
RGS4 GAP activityGTPase activity<1 µM[1]
RGS19Protein-protein interaction140 nM[1]
RGS16Protein-protein interaction6 µM[1]
RGS8Protein-protein interaction>60 µM[1]
GSK-3βKinase activity5 µM[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution (10 mM in DMSO)

  • Materials: this compound (powder), anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 202.27 g/mol ), add 494.39 µL of DMSO.

    • Vortex briefly to dissolve the compound. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot into single-use tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: General Procedure for Assessing Long-Term Stability

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

  • Objective: To determine the degradation of this compound over time at various storage temperatures.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Appropriate experimental buffer or solvent.

    • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).

    • Mass spectrometer (MS) for peak identification.

  • Methodology:

    • Prepare several aliquots of the this compound working solution in the desired buffer or solvent.

    • Establish a baseline (T=0) by immediately analyzing one aliquot by HPLC-MS.

    • Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Analyze the samples by HPLC, monitoring for the appearance of new peaks (potential degradation products) and a decrease in the area of the parent this compound peak.

    • Quantify the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Use MS to determine the mass of any significant new peaks to aid in the identification of degradation products.

Visualizations

RGS4_Signaling_Pathway This compound Mechanism of Action GPCR GPCR G_alpha Gα (GTP-bound) Active GPCR->G_alpha Activates Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_alpha_inactive Gα (GDP-bound) Inactive G_alpha->G_alpha_inactive GTP -> GDP G_beta_gamma Gβγ RGS4 RGS4 RGS4->G_alpha Accelerates GTP hydrolysis (GAP) CCG_203769 This compound CCG_203769->RGS4 Covalently Inhibits G_alpha_inactive->G_beta_gamma

Caption: Mechanism of RGS4 inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Experimental Issues start Experiment Yields Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility solubilize Action: Gently heat and/or sonicate solution check_solubility->solubilize No check_storage Were storage conditions and duration followed? check_solubility->check_storage Yes solubilize->check_storage fresh_solution Action: Prepare fresh working solution check_storage->fresh_solution No check_buffer Does the assay buffer contain reducing agents? check_storage->check_buffer Yes fresh_solution->check_buffer remove_reducing Action: Use a buffer without reducing agents check_buffer->remove_reducing Yes contact_support Contact Technical Support for further assistance check_buffer->contact_support No remove_reducing->contact_support

Caption: A logical workflow for troubleshooting common experimental issues.

References

Identifying and minimizing CCG 203769 cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential cytotoxicity associated with the RGS4 inhibitor, CCG 203769.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4). It functions by irreversibly binding to a cysteine residue within the active site of RGS4, thereby blocking its interaction with Gα subunits of heterotrimeric G proteins. This inhibition leads to a prolongation of G-protein signaling. This compound has an in vitro IC50 of 17 nM for RGS4 and exhibits high selectivity over other RGS proteins.[1]

Q2: What are the potential sources of this compound-induced cytotoxicity?

A2: While specific cytotoxicity data for this compound is limited in publicly available literature, potential sources of cytotoxicity may stem from:

  • On-target effects: Prolonged modulation of RGS4-regulated signaling pathways could lead to cellular stress or apoptosis in certain cell types. RGS4 has been implicated in the regulation of cell proliferation and apoptosis.[2]

  • Off-target effects: Although highly selective, at higher concentrations, this compound could interact with other proteins, including those outside the RGS family.

  • Covalent modification: As a covalent inhibitor, this compound has the potential for off-target covalent modification of other proteins containing reactive cysteines, which could lead to toxicity.

  • Thiazolidinone scaffold: The thiazolidinone core structure, present in this compound, has been associated with cytotoxic effects in various studies on other molecules, often dependent on the specific substitutions on the ring.[3][4][5][6][7]

Q3: What initial steps should I take to assess the cytotoxicity of this compound in my cell line?

A3: A dose-response study is the recommended first step. We suggest using a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the concentration at which you observe a cytotoxic effect. Initial screening can be performed using a rapid and cost-effective viability assay such as the MTT or LDH assay.

Q4: How can I minimize the potential cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity, consider the following:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired biological effect in your experimental system.

  • Optimize incubation time: Shorter incubation times may be sufficient to observe the desired effect while minimizing toxicity.

  • Serum concentration: Ensure that the serum concentration in your culture medium is optimal for your cell line, as serum components can sometimes interact with small molecules.

  • Control for solvent effects: Use a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to account for any solvent-induced toxicity.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity Observed
Question Possible Cause Troubleshooting Step
Did you perform a dose-response curve? The concentration used may be too high for your specific cell line.Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Is the vehicle control showing toxicity? The solvent (e.g., DMSO) concentration may be too high.Ensure the final DMSO concentration is typically below 0.5% and run a vehicle-only control.
How long was the incubation period? Prolonged exposure can lead to increased cytotoxicity.Perform a time-course experiment to find the optimal incubation time.
What is the confluency of your cells? Both very low and very high cell densities can affect susceptibility to cytotoxic agents.Optimize cell seeding density for your specific assay.
Guide 2: Inconsistent Cytotoxicity Results
Question Possible Cause Troubleshooting Step
Are your cell cultures healthy and in the logarithmic growth phase? Unhealthy or senescent cells can be more sensitive to compounds.Use cells with a low passage number and ensure they are actively dividing before treatment.
Is the compound properly dissolved and diluted? Compound precipitation can lead to variable effective concentrations.Visually inspect for precipitates. Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium.
Are you using appropriate controls? Lack of proper controls makes it difficult to interpret the data.Always include untreated, vehicle-only, and a positive control for cytotoxicity.
Is there an "edge effect" on your microplate? Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Quantitative Data

Compound/DerivativeCell LineIC50 (µM)Reference
Benzoimidazol-thiazolidinone 13aHCT1160.05 (mM/ml)[3]
Benzoimidazol-thiazolidinone 13bHCT1160.12 (mM/ml)[3]
Paracyclophanyl thiazolidinone 7Leukemia (RPMI-8226)1.61[3]
Paracyclophanyl thiazolidinone 7Leukemia (SR)1.11[3]
Thiazolidinone-1,3,4-oxadiazole 42dMCF-70.47[6]
Thiazolidinone-1,3,4-oxadiazole 42dA5490.59[6]
Thiazolidinone-1,3,4-oxadiazole 42dHeLa0.53[6]
Thiazolidinone derivative 39MDA-MB-2311.9[6]
Thiazolidinone derivative 39HepG25.4[6]
Thiazolidinone derivative 39HT-296.5[6]
Thiazolidinone derivative 25cHepG20.24[6]
Thiazolidinone derivative 25bMCF-7IC50 < 1.50[6]
Thiazolidinone derivative 5bHePG213.7 (µg/mL)[5]
Thiazolidinone derivative 5bPC-311.2 (µg/mL)[5]
Thiazolidinone derivative 5fMCF-711.8 (µg/mL)[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the viability of cells by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and controls (untreated, vehicle, and maximum LDH release).

  • Incubate for the desired time.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.

  • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Caspase-3/7 assay kit (commercially available, e.g., fluorometric or colorimetric)

  • 96-well microplate (black or clear, depending on the assay)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with this compound and appropriate controls.

  • Incubate for the desired duration to induce apoptosis.

  • Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves lysing the cells and adding a substrate that produces a fluorescent or colored product upon cleavage by active caspases.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Express caspase activity as a fold change relative to the untreated control.

Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Seeding B Dose-Response Treatment (this compound) A->B C Viability/Cytotoxicity Assay (MTT or LDH) B->C D Determine CC50 C->D E Treat with CC50 Concentration D->E Inform Concentration Selection F Apoptosis Assay (Caspase Activity) E->F G Data Analysis F->G

Caption: Workflow for identifying and characterizing this compound cytotoxicity.

G Potential Signaling Pathways Modulated by this compound GPCR GPCR G_alpha Gαq/i GPCR->G_alpha Activation RGS4 RGS4 G_alpha->RGS4 Interaction AKT_pathway AKT Pathway G_alpha->AKT_pathway Modulates RGS4->G_alpha Inactivation (GAP activity) CCG_203769 This compound CCG_203769->RGS4 Inhibition Apoptosis Apoptosis AKT_pathway->Apoptosis Inhibits Proliferation Cell Proliferation AKT_pathway->Proliferation Promotes

References

Why is my CCG 203769 not showing an effect?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the RGS4 inhibitor, CCG 203769. If you are not observing the expected effect in your experiments, please review the following information.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I've treated my cells (or animal model) with this compound, but I'm not seeing any biological effect. What could be the problem?

Answer: A lack of effect can stem from several factors, ranging from compound preparation and storage to the specifics of your experimental design. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Guide

Step 1: Verify Compound Solubility and Preparation

This compound can be challenging to dissolve and requires specific handling. Improper dissolution is a common reason for a lack of activity.

  • Problem: The compound did not dissolve completely, or it precipitated out of solution.

  • Solution:

    • Use High-Quality Solvent: For in vitro stock solutions, use newly opened, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

    • Follow Recommended Protocols: For a 10 mM stock solution, you would dissolve the compound in DMSO. For working solutions, especially for in vivo experiments, specific solvent systems are required (see table below).[1]

    • Aid Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

    • Fresh Preparation: For in vivo studies, it is strongly recommended to prepare the working solution fresh on the day of the experiment.[1]

Step 2: Check Compound Storage and Stability

This compound degrades over time, especially when in solution.

  • Problem: The compound may have degraded due to improper storage.

  • Solution:

    • Verify Storage Conditions: Check your storage temperature and the duration the compound has been stored against the manufacturer's recommendations.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes.

    • Use Fresh Compound: If the compound has been stored in solvent for longer than the recommended period, it may be inactive. Using a fresh vial or a newly prepared stock solution is advisable.

Step 3: Review Experimental Design and Biological Context

The effect of this compound is entirely dependent on the presence and function of its target, RGS4.

  • Problem: Your experimental system may not be suitable for observing the effects of RGS4 inhibition.

  • Solution:

    • Confirm RGS4 Expression: Verify that your cell line, tissue, or animal model expresses RGS4 at a functional level.

    • Mechanism of Action: this compound works by blocking the interaction between RGS4 and Gα subunits, thereby prolonging G-protein signaling.[1][2] Your assay must be designed to detect a downstream consequence of this prolonged signaling, such as enhanced Ca²⁺ signaling for Gαq-coupled pathways or potentiation of bradycardia for Gαi-coupled pathways.[1][3]

    • Covalent Binding: this compound binds covalently to cysteine residues within the RGS domain.[4] RGS proteins that lack these critical cysteines, such as RGS7, will not be inhibited.[1]

    • Appropriate Readout: A demonstrated cellular assay involves monitoring the translocation of GFP-tagged RGS4 from the cytoplasm to the cell membrane in HEK293 cells, which is inhibited by this compound.[4]

Step 4: Evaluate Compound Concentration and Dosage

Using a concentration that is too low is a straightforward reason for not observing an effect.

  • Problem: The concentration of this compound used is below the effective threshold for your system.

  • Solution:

    • In Vitro Concentration: While the biochemical IC₅₀ is very low (17 nM), higher concentrations are typically required for cell-based assays. A dose-response experiment is recommended to determine the optimal concentration for your specific assay, often in the range of 1-10 µM.[1][5]

    • In Vivo Dosage: In animal models, effective doses have been reported to range from 0.1 to 10 mg/kg. A dose of 0.01 mg/kg was shown to have no effect in a rat model of Parkinson's disease.[1] Ensure your dosage is within the active range.

Quantitative Data Summary

Table 1: Inhibitory Activity & Selectivity of this compound

TargetIC₅₀ ValueSelectivity vs. RGS4
RGS4 17 nM -
RGS19140 nM8-fold
RGS166 µM~350-fold
RGS8>60 µM>4500-fold
GSK-3β5 µM~300-fold

Data sourced from MedChemExpress and ACS Chemical Neuroscience.[1][4][6]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Pure Solid-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution (In Vitro)

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 202.27 g/mol ).

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to 2.02 mg of this compound.

  • Dissolve: Vortex thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.

  • Store: Aliquot into single-use tubes and store at -80°C for up to 6 months.

Protocol 2: Preparation of Working Solution (In Vivo Animal Dosing)

This protocol is an example and may require optimization for your specific application.

  • Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare Vehicle: The final vehicle will be a mixture. The following is a common formulation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix Sequentially: To prepare 1 mL of the final dosing solution (for a final concentration of 2.08 mg/mL): a. Add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until uniform. b. Add 50 µL of Tween-80 to the mixture. Mix again until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Administer: Use the freshly prepared solution for administration on the same day. Do not store the final working solution.[1]

Visual Guides

G cluster_0 Troubleshooting Workflow start No Effect Observed with This compound check_sol Is the compound fully dissolved in the correct solvent? start->check_sol check_sto Was the compound stored correctly (temp, duration)? check_sol->check_sto  Yes sol_issue Action: Re-dissolve using fresh solvent, sonicate/heat. See Protocol 1 & 2. check_sol->sol_issue No check_exp Does the experimental system express functional RGS4? check_sto->check_exp  Yes sto_issue Action: Use a new aliquot or fresh compound. check_sto->sto_issue No check_conc Is the concentration/ dose in the effective range? check_exp->check_conc  Yes exp_issue Action: Confirm RGS4 expression and choose a suitable assay. check_exp->exp_issue No conc_issue Action: Perform dose-response to find optimal concentration. check_conc->conc_issue No success Problem Resolved check_conc->success  Yes sol_issue->start Re-test sto_issue->start Re-test exp_issue->start Re-evaluate conc_issue->start Re-test G GPCR GPCR G_protein Inactive G-Protein (Gα-GDP-Gβγ) GPCR->G_protein Ligand Binding Active_G Active G-Protein (Gα-GTP + Gβγ) G_protein->Active_G GDP/GTP Exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) Active_G->Effector Signal Transduction RGS4 RGS4 (GAP Activity) Active_G->RGS4 Binding Response Cellular Response Effector->Response RGS4->G_protein Accelerates GTP Hydrolysis (Signal Termination) CCG This compound CCG->RGS4 Covalent Inhibition

References

Technical Support Center: Controlling for the Covalent Binding of CCG-203769

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the covalent RGS4 inhibitor, CCG-203769. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this compound. Covalent inhibitors like CCG-203769 offer potent and durable target engagement, but their irreversible nature necessitates specific controls to ensure that the observed biological effects are a direct result of on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is CCG-203769 and what is its mechanism of action?

A1: CCG-203769 is a selective and potent inhibitor of Regulator of G protein Signaling 4 (RGS4).[1][2] It functions by forming a covalent bond with cysteine residues within the RGS4 protein, thereby blocking its interaction with Gα subunits of heterotrimeric G proteins.[1] This inhibition enhances G protein signaling pathways that are negatively regulated by RGS4.

Q2: Why is it crucial to have specific controls for a covalent inhibitor like CCG-203769?

A2: Due to its reactive nature, a covalent inhibitor can potentially bind to off-target proteins that also have reactive cysteines. This can lead to biological effects that are independent of RGS4 inhibition. Therefore, it is essential to include controls that can distinguish between on-target and off-target effects to confidently attribute the observed phenotype to the inhibition of RGS4.

Q3: What are the primary off-targets of concern for CCG-203769?

A3: While CCG-203769 is highly selective for RGS4, some in vitro activity has been observed against other RGS proteins at higher concentrations, such as RGS19 and RGS16.[2] Additionally, a much weaker inhibitory effect has been noted for GSK-3β.[1][2] It is important to consider these potential off-targets when designing experiments and interpreting data.

Troubleshooting Guides

Issue 1: Unsure if the observed cellular phenotype is due to RGS4 inhibition or off-target effects.

Solution: To differentiate between on-target and off-target effects, it is highly recommended to use an inactive analog of CCG-203769 as a negative control.

Proposed Inactive Analog: CCG-203769-IA

While a commercially available, validated inactive analog of CCG-203769 is not readily documented, a suitable control can be synthesized by modifying the reactive thiazolidinone "warhead" to prevent covalent bond formation. A proposed inactive analog, which we will refer to as CCG-203769-IA (Inactive Analog) , would involve the saturation of the double bond within the thiazolidinone ring, a critical component for its reactivity with cysteine residues. This modification should preserve the overall structure of the molecule, and thus its general physicochemical properties, while ablating its ability to form a covalent bond.

  • Rationale: If the biological effect is lost with CCG-203769-IA, it strongly suggests that the covalent modification of the target is required for the observed phenotype. If the effect persists with the inactive analog, it points towards an off-target effect or a non-covalent mechanism.

Experimental Workflow for Using an Inactive Analog:

cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Incubation cluster_3 Analysis cluster_4 Interpretation start Plate cells for experiment vehicle Vehicle Control (e.g., DMSO) start->vehicle active CCG-203769 (Active Compound) start->active inactive CCG-203769-IA (Inactive Analog) start->inactive incubate Incubate for desired time vehicle->incubate active->incubate inactive->incubate assay Perform phenotypic assay (e.g., signaling readout, cell viability) incubate->assay interpret Compare results between treatment groups assay->interpret

Caption: Workflow for comparing the effects of active and inactive analogs.

Issue 2: Difficulty in confirming that CCG-203769 is engaging its target covalently in a cellular context.

Solution: A cell-based washout experiment can provide strong evidence for covalent target engagement.

Rationale: If a compound binds covalently to its target, its biological effect should persist even after the compound has been removed from the extracellular medium. In contrast, the effect of a reversible inhibitor will diminish upon washout.

Detailed Experimental Protocol: Cell-Based Washout Assay

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment: Treat cells with CCG-203769 at the desired concentration for a specified period (e.g., 1-4 hours) to allow for target engagement. Include a "no washout" control group that will remain in the drug-containing medium for the entire duration of the experiment.

  • Washout:

    • Aspirate the medium from the "washout" group of wells.

    • Gently wash the cells 2-3 times with a sufficient volume of pre-warmed, drug-free medium to remove any unbound compound.

    • After the final wash, add fresh, drug-free medium to these wells.

  • Incubation: Incubate both the "washout" and "no washout" plates for the desired duration of the phenotypic assay.

  • Analysis: At the end of the incubation period, perform the relevant cellular assay to measure the biological response.

  • Interpretation: If the biological effect in the "washout" group is comparable to the "no washout" group, it indicates that CCG-203769 is engaging its target in a covalent and sustained manner.

Experimental Workflow for Washout Experiment:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Experimental Arms cluster_3 Procedure cluster_4 Analysis plate_cells Plate cells treat_cells Treat cells with CCG-203769 plate_cells->treat_cells no_washout No Washout Control treat_cells->no_washout washout Washout Group treat_cells->washout continue_incubation Continue incubation in drug-containing medium no_washout->continue_incubation perform_washout Wash cells with drug-free medium washout->perform_washout assay Perform phenotypic assay continue_incubation->assay add_fresh_medium Add fresh drug-free medium perform_washout->add_fresh_medium add_fresh_medium->assay

Caption: Workflow for a cell-based washout experiment.

Issue 3: Need for direct biochemical evidence of covalent adduct formation between CCG-203769 and RGS4.

Solution: Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent adduct.

Rationale: By measuring the mass of the intact RGS4 protein or its digested peptides after treatment with CCG-203769, a mass shift corresponding to the addition of the compound can be detected, providing direct evidence of covalent modification.

Detailed Experimental Protocol: Mass Spectrometry Analysis of CCG-203769-RGS4 Adduct

  • Incubation: Incubate purified recombinant RGS4 protein with an excess of CCG-203769 in a suitable buffer (e.g., Tris or HEPES-based buffer) for a sufficient time to allow for adduct formation (e.g., 1-2 hours at room temperature). Include a vehicle-treated control (e.g., DMSO).

  • Sample Preparation for Intact Protein Analysis:

    • Remove excess, unbound CCG-203769 using a desalting column or buffer exchange spin column.

    • Analyze the intact protein by liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation for Peptide Mapping (Bottom-up Proteomics):

    • Denature the protein sample (e.g., with urea or guanidinium chloride).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteines (e.g., with iodoacetamide).

    • Digest the protein into peptides using a protease such as trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Intact Protein: Look for a mass increase in the CCG-203769-treated sample compared to the control that corresponds to the molecular weight of the bound portion of CCG-203769.

    • Peptide Mapping: Search the MS/MS data for peptides that show a mass modification corresponding to the adducted CCG-203769. This will also allow for the identification of the specific cysteine residue(s) that are modified.[3]

Quantitative Data Summary

ParameterCCG-203769
Target RGS4
IC50 (in vitro) 17 nM[2]
Selectivity >8-fold over RGS19, >350-fold over RGS16, >4500-fold over RGS8[2]
Off-Target IC50 (GSK-3β) 5 µM[2]

RGS4 Signaling Pathway

The following diagram illustrates the canonical G protein signaling cycle and the role of RGS4, which is inhibited by CCG-203769.

cluster_0 G Protein Cycle cluster_1 RGS4 Regulation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Ligand G_protein_inactive Gα(GDP)-βγ GPCR_active->G_protein_inactive Interaction G_protein_active Gα(GTP) + βγ G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis Effector Effector G_protein_active->Effector Signaling Downstream Signaling Effector->Signaling RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG_203769 CCG-203769 CCG_203769->RGS4 Covalent Inhibition

References

Validation & Comparative

A Comparative Guide to RGS4 Inhibitors: CCG 203769 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CCG 203769 with other prominent Regulator of G-protein Signaling 4 (RGS4) inhibitors. The information presented herein is collated from various experimental studies to offer an objective overview of their performance, supported by available quantitative data and experimental methodologies.

Introduction to RGS4 Inhibition

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling.[1] By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the hydrolysis of GTP to GDP, thus terminating the signal.[2] RGS4, in particular, is a promising therapeutic target for various disorders, including Parkinson's disease and neuropathic pain.[2][3] The development of small molecule inhibitors of RGS4, such as this compound, offers a valuable avenue for modulating GPCR signaling pathways.[2]

Quantitative Comparison of RGS4 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other notable RGS4 inhibitors. The data is primarily derived from protein-protein interaction assays and GTPase activity assays.

InhibitorRGS4 IC50Selectivity ProfileMechanism of ActionReference
This compound 17 nM>4500-fold vs RGS8 (>60 µM)[4]; 350-fold vs RGS16 (6 µM)[4]; 8-fold vs RGS19 (140 nM)[4]Covalent (Thiol-reactive)[2][4]
CCG-50014 30 nM>20-fold selective for RGS4 over other RGS proteins[3][5]Covalent, allosteric[3][5][5][6]
CCG-63802 1.9 µMSelective for RGS4Reversible, Allosteric[7]
CCG-4986 3-5 µMSelective for RGS4 vs RGS8[8][9]Covalent modification of Cys-132[9][10][8][11]

Signaling Pathway and Mechanism of Inhibition

RGS4 modulates GPCR signaling by accelerating the inactivation of Gα subunits. Inhibition of RGS4 prolongs the active, GTP-bound state of Gα, leading to enhanced downstream signaling. Many of the current RGS4 inhibitors, including this compound and CCG-4986, act through covalent modification of cysteine residues within the RGS4 protein.[2][9][10]

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_regulation GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active G_protein_active->G_protein GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR Activation RGS4 RGS4 RGS4->G_protein_active GAP Activity (Signal Termination) Inhibitor This compound (or other inhibitor) Inhibitor->RGS4 Inhibition

Caption: RGS4 signaling pathway and point of inhibition.

Experimental Methodologies

The characterization of RGS4 inhibitors predominantly relies on two key in vitro assays: the Flow Cytometry Protein Interaction Assay (FCPIA) and the GTPase activity assay.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay directly measures the interaction between RGS4 and its Gα substrate.[8][11]

Protocol Outline:

  • Bead Preparation: Biotinylated RGS4 is immobilized on streptavidin-coated Luminex beads.[11]

  • Incubation with Inhibitor: The RGS4-coated beads are incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Addition of Gα Subunit: Fluorescently labeled, activated Gαo (Gαo-GTPγS) is added to the wells.[11]

  • Flow Cytometry Analysis: The beads are analyzed by a flow cytometer to quantify the amount of bead-associated fluorescence, which is proportional to the extent of the RGS4-Gαo interaction.[11]

  • Data Analysis: The IC50 value is determined by measuring the concentration of inhibitor required to reduce the RGS4-Gαo interaction by 50%.

FCPIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Beads Streptavidin Beads Beads_RGS4 RGS4-coated Beads Beads->Beads_RGS4 RGS4 Biotinylated RGS4 RGS4->Beads_RGS4 Incubation1 Incubation Beads_RGS4->Incubation1 Inhibitor Inhibitor (e.g., this compound) Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 G_alpha Fluorescent Gαo G_alpha->Incubation2 Flow Flow Cytometer Incubation2->Flow Data IC50 Determination Flow->Data

Caption: Experimental workflow for the FCPIA.

GTPase Activity Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of Gα subunits and the inhibitory effect of compounds on this activity. A common method is the GTPase-Glo™ assay.[12][13]

Protocol Outline:

  • Reaction Setup: Purified Gαo is incubated with GTP in the presence and absence of RGS4 and varying concentrations of the inhibitor.[4]

  • GTP Hydrolysis: The reaction is allowed to proceed, during which Gαo hydrolyzes GTP to GDP. RGS4 accelerates this process.

  • Quantification of Remaining GTP: The amount of GTP remaining in the reaction is measured. In the GTPase-Glo™ assay, the remaining GTP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[12] The signal is inversely proportional to the GTPase activity.[12][13]

  • Data Analysis: The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the RGS4-stimulated GTPase activity.

GTPase_Assay_Workflow cluster_reaction GTPase Reaction cluster_detection Detection G_alpha Gαo Reaction_Mix Reaction Mixture G_alpha->Reaction_Mix GTP GTP GTP->Reaction_Mix RGS4 RGS4 RGS4->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Incubation Incubation (GTP Hydrolysis) Reaction_Mix->Incubation GTP_remaining Remaining GTP Incubation->GTP_remaining Detection_Reagent GTPase-Glo™ Reagent GTP_remaining->Detection_Reagent Luminescence Luminescence Measurement Detection_Reagent->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: Workflow for the GTPase-Glo™ assay.

Conclusion

This compound stands out as a highly potent and selective RGS4 inhibitor with low nanomolar efficacy in vitro.[4] Its covalent mechanism of action is shared with other inhibitors like CCG-50014 and CCG-4986.[2][5][9] While direct comparative studies under identical conditions are limited, the available data suggest that this compound possesses a favorable profile in terms of both potency and selectivity against other RGS proteins. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and reversibility. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

A Comparative Guide to Small Molecule Inhibitors of RGS4, an Alternative to CCG 203769

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available small molecule inhibitors of Regulator of G protein Signaling 4 (RGS4). This document focuses on alternatives to the well-characterized inhibitor CCG 203769, presenting key performance data, detailed experimental methodologies, and relevant signaling pathway diagrams to inform inhibitor selection for basic research and drug discovery programs.

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the hydrolysis of GTP to GDP, thereby terminating the signal. RGS4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including neurological diseases like Parkinson's disease. This compound is a potent and selective covalent inhibitor of RGS4, demonstrating an IC50 of 17 nM by blocking the RGS4-Gαo protein-protein interaction.[1] This guide explores other commercially available small molecule inhibitors of RGS4, providing a comparative analysis of their potency, selectivity, and mechanism of action.

Performance Comparison of RGS4 Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives. The presented IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the RGS4-Gα protein-protein interaction or RGS4's GAP activity.

CompoundRGS4 IC50Selectivity HighlightsMechanism of Action
This compound 17 nM[1]8-fold selective for RGS4 over RGS19 (IC50 = 140 nM) and >4500-fold over RGS8 (IC50 > 60 µM)[1]Covalent
CCG-50014 30 nM[1][2]>20-fold selective for RGS4 over other RGS proteins.[1][2]Covalent
CCG-4986 3-5 µMSelective for RGS4; does not inhibit RGS8.Covalent
CCG-63802 1.9 µM[3]Selective for RGS4 over other R4 family members like RGS8 and RGS16.[4]Reversible, Allosteric[3]
BMS-192364 Not an inhibitorStabilizes the Gα-RGS complex, acting as an RGS agonist.[5]Agonist

Signaling Pathway and Inhibition Mechanism

The canonical GPCR signaling cascade and the mechanism of RGS4 inhibition are depicted below. GPCR activation by a ligand promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling. RGS4 accelerates the intrinsic GTPase activity of Gα, returning it to its inactive GDP-bound state. RGS4 inhibitors block this interaction, prolonging Gα signaling.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GDP/GTP Exchange Gα(GTP) Gα(GTP) G_protein->Gα(GTP) 3. Dissociation Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->Gα(GTP) 5. GAP Activity (Signal Termination) Inhibitor RGS4 Inhibitor (e.g., this compound) Inhibitor->RGS4 Inhibition Effector Downstream Effector Response Cellular Response Effector->Response Gα(GTP)->Effector 4. Signaling FCPIA_Workflow A Biotinylated RGS4 is coupled to Streptavidin-coated beads B Beads are incubated with varying concentrations of the test inhibitor A->B C Fluorescently labeled Gαo (activated with AMF) is added B->C D Bead-associated fluorescence is quantified by flow cytometry C->D E IC50 is determined from the dose-response curve D->E GTPase_Assay_Workflow A Gαo is loaded with [γ-32P]GTP B RGS4 and the test inhibitor are added to initiate the reaction A->B C Aliquots are taken at different time points and the reaction is quenched B->C D Free [32P]Pi is separated from [γ-32P]GTP using charcoal binding C->D E The amount of hydrolyzed [32P]Pi is quantified by scintillation counting D->E

References

A Comparative Guide to RGS Inhibitors for In Vivo Research: CCG-203769 vs. CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely recognized small molecule inhibitors of Regulator of G protein Signaling (RGS) proteins, CCG-203769 and CCG-50014, with a focus on their application in in vivo studies. Both compounds are potent inhibitors of RGS4, a key modulator of G protein-coupled receptor (GPCR) signaling.

It is important to note that while the "CCG" designation is present in inhibitors of the Rho/MRTF/SRF pathway (e.g., CCG-1423, CCG-203971), CCG-203769 and CCG-50014 belong to a distinct chemical series targeting RGS proteins.[1][2] Based on available literature, CCG-203769 and CCG-50014 are not inhibitors of the Rho/MRTF/SRF signaling pathway. This guide will focus on their established mechanism of action as RGS inhibitors.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for CCG-203769 and CCG-50014, highlighting their potency and selectivity as RGS inhibitors.

ParameterCCG-203769CCG-50014Reference(s)
Primary Target RGS4RGS4[3][4]
IC50 for RGS4 17 nM30 nM[3][4]
Mechanism of Action Covalent modification of cysteine residuesCovalent modification of cysteine residues[5][6]
Selectivity 8- to >5000-fold selective for RGS4 over other RGS proteins (RGS19, RGS16, RGS8)>20-fold selective for RGS4 over other RGS proteins[3][4]
In Vivo Application Parkinson's Disease Model (mouse), Pain Model (mouse)Pain Model (mouse)[3][4]
Reported In Vivo Dosing 0.1 - 10 mg/kg (i.p. in mice)10, 30, or 100 nM (intrathecal in mice)[3][4]

Signaling Pathway and Mechanism of Action

Both CCG-203769 and CCG-50014 function by inhibiting RGS proteins, which are negative regulators of GPCR signaling.[7] RGS proteins accelerate the GTPase activity of Gα subunits, leading to the termination of the signal. By inhibiting RGS4, these compounds prolong the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling.[3][8]

RGS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active G_protein_active->G_protein 4. GTP Hydrolysis (Signal Termination) Effector Downstream Effectors G_protein_active->Effector 3. Signaling RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis Ligand Ligand Ligand->GPCR 1. Activation CCG_Inhibitor CCG-203769 or CCG-50014 CCG_Inhibitor->RGS4 Inhibition PD_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal C57BL/6J Mice Raclopride Administer Raclopride (Induce Parkinsonian Symptoms) Animal->Raclopride Wait1 Wait 30 minutes Raclopride->Wait1 Treatment Administer CCG-203769 (0.1-10 mg/kg, i.p.) or Vehicle Wait1->Treatment Wait2 Wait 20 & 90 minutes Treatment->Wait2 Behavioral Assess Motor Behavior (Bar Test, Paw Drag) Wait2->Behavioral Pain_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Mice Treatment Intrathecal Administration of CCG-50014 (10-100 nM) or Vehicle Animal->Treatment Formalin Inject Formalin into Hind Paw Treatment->Formalin Observation Observe and Record Nociceptive Behaviors (Phase 1 and Phase 2) Formalin->Observation

References

A Comparative Guide to Small Molecule Inhibitors of RGS4 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Regulator of G protein Signaling 4 (RGS4) has emerged as a significant therapeutic target for a range of disorders, including neurological and cardiovascular diseases. As a GTPase-activating protein (GAP), RGS4 negatively regulates G protein-coupled receptor (GPCR) signaling, making its inhibition a promising strategy for modulating cellular pathways. This guide provides a comparative overview of key small molecule inhibitors of RGS4, supported by experimental data and detailed protocols to aid in research and development efforts.

RGS4 Signaling Pathway

RGS4 accelerates the intrinsic GTP hydrolysis rate of the Gα subunits of heterotrimeric G proteins, specifically Gαi/o and Gαq. This action terminates the signaling cascade initiated by GPCR activation. Inhibition of RGS4 prolongs the active, GTP-bound state of Gα subunits, thereby enhancing downstream signaling.

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR GProtein_inactive Gα(GDP)-βγ GPCR->GProtein_inactive GDP/GTP Exchange GProtein Gα(GTP)-βγ GProtein->GProtein_inactive GTP Hydrolysis (Intrinsic) Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector Downstream Signaling GProtein_inactive->GProtein RGS4 RGS4 RGS4->GProtein GAP Activity (Accelerates GTP Hydrolysis) Inhibitor Small Molecule Inhibitor Inhibitor->RGS4 Inhibition Ligand Ligand Ligand->GPCR Activation

Figure 1: RGS4 Signaling Pathway and Point of Inhibition.

Comparison of RGS4 Inhibitors

Several small molecules have been identified as inhibitors of RGS4. Their efficacy and characteristics, as determined by various in vitro assays, are summarized below. The primary screening method for many of these compounds was the Flow Cytometry Protein Interaction Assay (FCPIA), which directly measures the interaction between RGS4 and Gα subunits.

CompoundIC50 (FCPIA, µM)IC50 (TR-FRET, µM)IC50 (GTPase Assay, µM)Selectivity HighlightsMechanism of Action
CCG-4986 3-5[1][2]-~10 (68% inhibition at 10µM)[3]Selective for RGS4 over RGS8[1][2][3][4]Covalent, irreversible[5][6]
CCG-50014 0.03[7][8][9][10][11]-->20-fold selective for RGS4 over other RGS proteins[7][8][9][11]Covalent, irreversible[7][8][9][11]
CCG-63802 ~10[12]1.9[1][12][13]Fully inhibits at 100µM[12]RGS4 > RGS19 = RGS16 > RGS8 >> RGS7[12][14]Reversible, allosteric[1][12]
CCG-203769 0.017[15][16]-<1[16]8 to >5000-fold selective for RGS4 over other RGS proteins[15][16]Covalent, irreversible[15]
CCG-2046 4.3[3][13]-Inactive[3]False positive in GTPase assay[3]-

Experimental Protocols

Detailed methodologies for the key assays used to characterize RGS4 inhibitors are provided below.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay quantitatively measures the interaction between RGS4 and a Gα subunit.

FCPIA_Workflow cluster_prep Preparation cluster_assay Assay Plate (96-well) cluster_detection Detection Beads 1. Avidin-coated microspheres Mix1 5. Incubate Beads with Biotin-RGS4 Beads->Mix1 RGS4 2. Biotinylated RGS4 protein RGS4->Mix1 Galpha 3. Fluorescently-labeled activated Gαo Mix3 7. Add fluorescent Gαo Galpha->Mix3 Inhibitor 4. Test Inhibitor Compound Mix2 6. Add Test Inhibitor Inhibitor->Mix2 Mix1->Mix2 Mix2->Mix3 FlowCytometer 8. Analyze on Luminex Flow Cytometer Mix3->FlowCytometer Data 9. Measure bead-associated fluorescence FlowCytometer->Data

Figure 2: Workflow for the Flow Cytometry Protein Interaction Assay.

Protocol:

  • Bead Preparation: Avidin-coated polystyrene microspheres are washed and resuspended in assay buffer.

  • RGS4 Immobilization: Biotinylated RGS4 is incubated with the avidin-coated beads to allow for binding.

  • Compound Incubation: The RGS4-coated beads are dispensed into a 96-well plate, and the test compounds (inhibitors) are added to the wells.

  • Gα Subunit Interaction: Fluorescently labeled, activated Gαo (e.g., with Alexa Fluor 532) is added to the wells, and the plate is incubated to allow for protein-protein interaction.

  • Flow Cytometry: The plate is read on a Luminex flow cytometer, which measures the fluorescence associated with each bead. A decrease in fluorescence in the presence of a test compound indicates inhibition of the RGS4-Gαo interaction.[3][17][18]

GTPase-Glo™ Assay

This luminescent assay measures the GTPase activity of Gα subunits and the effect of RGS4 and its inhibitors.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the Gα subunit, GTP, and the assay buffer.

  • RGS4 and Inhibitor Addition: RGS4 protein is added to the reaction to stimulate GTP hydrolysis. Test inhibitors are added to assess their effect on RGS4's GAP activity.

  • GTPase Reaction: The reaction is incubated to allow for GTP hydrolysis.

  • GTP Detection: The GTPase-Glo™ Reagent is added, which converts the remaining GTP to ATP.

  • Luminescence Measurement: The Detection Reagent is added, which contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration. A higher luminescent signal indicates more remaining GTP and thus, inhibition of GTPase activity.[19][20][21]

Cell-Based Calcium Mobilization Assay

This assay measures the downstream effects of RGS4 inhibition in a cellular context.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a GPCR (e.g., M3 muscarinic receptor) that couples to Gαq and, in some cases, with RGS4. A promiscuous Gα subunit like Gα16 can be used to ensure coupling to the calcium signaling pathway.[22]

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[22]

  • Compound Incubation: The cells are incubated with the test RGS4 inhibitors.

  • GPCR Agonist Stimulation: A specific agonist for the transfected GPCR is added to stimulate the signaling cascade, leading to an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR). An increase in the calcium signal in the presence of an RGS4 inhibitor indicates a potentiation of the GPCR-mediated response.[22][23]

This guide provides a foundational understanding of the current landscape of small molecule RGS4 inhibitors. The provided data and protocols are intended to facilitate further research and the development of novel therapeutics targeting the RGS4 protein.

References

A Comparative Analysis of CCG 203769 and Other Novel RGS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Regulator of G-protein Signaling 4 (RGS4) inhibitor, CCG 203769, against other recently developed RGS inhibitors. The content herein is supported by experimental data to offer an objective assessment of their performance and potential as pharmacological tools and therapeutic agents.

Introduction to RGS Proteins and Their Inhibition

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling.[1] They function as GTPase-activating proteins (GAPs), accelerating the intrinsic GTP hydrolysis rate of Gα subunits, thereby terminating the signaling cascade.[1] RGS4, in particular, modulates signaling through Gαi/o and Gαq pathways and has emerged as a promising therapeutic target for various disorders, including Parkinson's disease and neuropathic pain.[2][3] The development of small molecule inhibitors targeting RGS proteins, like this compound, offers a novel approach to modulate GPCR signaling for therapeutic benefit.[4]

Comparative Performance of RGS4 Inhibitors

This section details the inhibitory potency and selectivity of this compound in comparison to other notable RGS inhibitors, CCG-50014 and CCG-63802. The data presented is a compilation from multiple in vitro studies.

Inhibitory Potency against RGS4

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of the compared inhibitors against RGS4.

CompoundRGS4 IC50 (in vitro)Assay Method
This compound 17 nM [2]Bead-based Protein Interaction Assay[3]
CCG-5001430 nM[5]Flow Cytometry Protein Interaction Assay (FCPIA)
CCG-638021.9 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Table 1: Comparison of the in vitro inhibitory potency of this compound, CCG-50014, and CCG-63802 against RGS4.

Selectivity Profile

The selectivity of an inhibitor for its target over other related proteins is crucial for minimizing off-target effects. The following table outlines the selectivity of this compound and CCG-50014 against other RGS proteins.

CompoundRGS8 IC50RGS16 IC50RGS19 IC50
This compound >60 µM (>3500-fold vs RGS4) 6 µM (353-fold vs RGS4) 140 nM (8-fold vs RGS4) [6]
CCG-50014>10 µM (>333-fold vs RGS4)>10 µM (>333-fold vs RGS4)Not Reported

Table 2: Selectivity profile of this compound and CCG-50014 against other RGS proteins. Data for CCG-63802 is not sufficiently detailed for direct comparison in this format.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize these RGS inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay is used to quantify the interaction between RGS proteins and their Gα subunits and to screen for inhibitors of this interaction.

Materials:

  • Avidin-coated microspheres

  • Biotinylated RGS4 protein

  • Fluorescently labeled Gαo subunit (e.g., Alexa Fluor 488-Gαo)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates

  • Flow cytometer

Procedure:

  • Bead Preparation: Biotinylated RGS4 is coupled to avidin-coated microspheres by incubation in assay buffer. Unbound RGS4 is removed by washing.

  • Inhibitor Incubation: The RGS4-coated beads are incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control in a 96-well plate.

  • Gαo Incubation: Fluorescently labeled Gαo is added to each well and incubated to allow for binding to the RGS4 on the beads.

  • Flow Cytometry: The fluorescence of individual beads is measured using a flow cytometer. The median fluorescence intensity is proportional to the amount of Gαo bound to RGS4.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to the control. IC50 values are determined by fitting the data to a dose-response curve.

GTPase Activity Assay (GTPase-Glo™ Assay)

This assay measures the ability of RGS proteins to accelerate the GTPase activity of Gα subunits and the inhibitory effect of compounds on this process.

Materials:

  • Purified Gαo protein

  • Purified RGS4 protein

  • GTP

  • GTPase-Glo™ Reagent and Detection Reagent (Promega)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Reaction Setup: A reaction mixture containing Gαo, RGS4, and GTP is prepared in a 96-well plate. Test inhibitors at various concentrations or a vehicle control are added to the respective wells.

  • GTPase Reaction: The reaction is incubated at room temperature to allow for GTP hydrolysis.

  • GTP Detection: The GTPase-Glo™ Reagent is added, which converts the remaining GTP to ATP.

  • Luminescence Detection: The Detection Reagent, containing luciferase and luciferin, is added. The resulting luminescence, which is inversely proportional to the GTPase activity, is measured using a luminometer.

  • Data Analysis: The inhibition of RGS4 GAP activity is calculated based on the increase in luminescence in the presence of the inhibitor. IC50 values are determined from dose-response curves.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Cycle Agonist Agonist GPCR GPCR Agonist->GPCR G_inactive Gα(GDP)-βγ GPCR->G_inactive G_active Gα(GTP) + βγ G_inactive->G_active GTP/GDP Exchange G_active->G_inactive GTP Hydrolysis Effector Downstream Effectors G_active->Effector RGS4 RGS4 RGS4->G_active Accelerates GTP Hydrolysis Inhibitor This compound Inhibitor->RGS4 Inhibits FCPIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Beads 1. Avidin-coated microspheres Coupling 3. Couple RGS4 to beads Beads->Coupling RGS4 2. Biotinylated RGS4 RGS4->Coupling Inhibitor 4. Add Inhibitor (e.g., this compound) Coupling->Inhibitor Ga 5. Add Fluorescent Gαo Inhibitor->Ga Incubate 6. Incubate Ga->Incubate Flow 7. Analyze on Flow Cytometer Incubate->Flow Analysis 8. Data Analysis (IC50 determination) Flow->Analysis

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling CCG 203769

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of CCG 203769, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as a substance with unknown toxicity. All handling should be performed by trained personnel within a designated laboratory area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. At a minimum, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While the need for respiratory protection is not specified, it is good practice to handle potent, powdered small molecules in a certified chemical fume hood to avoid inhalation.

Engineering Controls
  • Ventilation: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

First Aid Measures

In the absence of specific data, general first aid procedures for chemical exposure should be followed:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Operational Plans

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid-20°CNot specified
Stock Solution-80°C6 months[1]
-20°C1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Solution Preparation

This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 2.02 mg of this compound (Molecular Weight: 202.27 g/mol ) in 1 mL of DMSO.

Disposal Plan

All waste containing this compound, including empty containers, unused material, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of RGS4.[1] It functions by blocking the protein-protein interaction between RGS4 and the Gαo subunit of the G-protein complex.[1] RGS proteins act as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, leading to enhanced downstream signaling.

CCG_203769_Signaling_Pathway GPCR GPCR G_protein Gα(GTP)βγ GPCR->G_protein Agonist Binding Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation G_protein_inactive Gα(GDP)βγ G_protein->G_protein_inactive Second_Messenger Second_Messenger Effector->Second_Messenger Signal Transduction RGS4 RGS4 RGS4->G_protein GAP Activity (Signal Termination) CCG_203769 This compound CCG_203769->RGS4 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the research question, the following provides a general workflow for an in vitro assay to assess the activity of this compound.

In Vitro RGS4 Inhibition Assay Workflow

experimental_workflow A 1. Reagent Preparation - Prepare assay buffer - Dilute purified RGS4 and Gαo proteins - Prepare serial dilutions of this compound B 2. Assay Plate Setup - Add assay buffer to all wells - Add this compound or vehicle (DMSO) to appropriate wells A->B C 3. Protein Incubation - Add RGS4 to all wells - Incubate to allow for inhibitor binding B->C D 4. Initiation of Reaction - Add Gαo pre-loaded with a fluorescent GTP analog (e.g., BODIPY-GTPγS) C->D E 5. Signal Detection - Read fluorescence polarization or other suitable signal over time D->E F 6. Data Analysis - Plot signal vs. time - Calculate initial rates - Determine IC50 value for this compound E->F

Caption: In vitro RGS4 inhibition assay workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.